6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Description
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Properties
IUPAC Name |
6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGCZVMMIYNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673657 | |
| Record name | 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8024-11-1, 1203499-61-9 | |
| Record name | Oils, wormseed | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Technical Whitepaper: The Strategic Utility of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in Medicinal Chemistry
Molecular Weight: 262.05 g/mol [1]Executive Summary & Structural Architecture
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a high-value bicyclic heterocyclic scaffold used primarily in the discovery of kinase inhibitors (e.g., EGFR, PI3K) and BET bromodomain inhibitors. Its structural distinctiveness lies in the fusion of a pyridine ring with a saturated dihydro-oxazine ring.
Structural Advantages in Drug Design:
-
Solubility Modulation: Unlike flat, fully aromatic quinolines, the non-planar, saturated oxazine ring disrupts
-stacking, improving aqueous solubility—a critical parameter in oral bioavailability. -
H-Bonding Vector: The
-amine acts as a hydrogen bond donor, while the pyridine nitrogen ( ) and oxazine oxygen ( ) serve as acceptors, allowing for precise engagement with the hinge regions of kinase ATP-binding pockets. -
The "Iodine Handle" (
): The iodine atom at position 6 is electronically activated for palladium-catalyzed cross-coupling reactions. Iodine is superior to bromine or chlorine in this position due to a weaker C-X bond strength, facilitating faster oxidative addition even with milder catalytic systems.
Synthetic Routes & Process Chemistry
The synthesis of this scaffold typically follows a convergent approach. While the building block is commercially available, in-house synthesis allows for the introduction of isotopic labels or derivative modification.
Retrosynthetic Analysis
The most robust route involves the annulation of a 2-amino-3-hydroxypyridine precursor with a bifunctional alkylating agent.
Figure 1: Synthesis Workflow
Caption: Convergent synthesis via base-mediated dialkylation. The reaction proceeds through sequential O-alkylation followed by intramolecular N-alkylation.
Detailed Synthetic Protocol
Objective: Synthesis of the dihydro-oxazine core.
Reagents:
-
2-Amino-5-iodopyridin-3-ol (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Potassium Carbonate (
) (2.5 eq) -
N,N-Dimethylformamide (DMF) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 2-amino-5-iodopyridin-3-ol (10 mmol) and anhydrous DMF (50 mL).
-
Base Addition: Add
(25 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol. -
Alkylation: Add 1,2-dibromoethane (12 mmol) dropwise via syringe to control the exotherm.
-
Cyclization: Heat the reaction mixture to 90°C under a nitrogen atmosphere. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.
-
Critical Checkpoint: The reaction typically requires 4–6 hours. If mono-alkylated intermediate persists, add catalytic potassium iodide (KI) to accelerate the reaction via the Finkelstein mechanism.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product often precipitates.
-
If precipitate forms: Filter, wash with water, and dry under vacuum.
-
If no precipitate: Extract with EtOAc (
mL), wash combined organics with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
Functionalization & Reactivity Profiling
The versatility of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine lies in its orthogonal reactivity. The molecule presents two distinct "handles" for diversification.
Table 1: Reactivity Profile
| Site | Functional Group | Reactivity Type | Key Applications |
| C-6 | Aryl Iodide | Electrophile (Pd-Catalysis) | Suzuki-Miyaura (Aryl-Aryl), Sonogashira (Alkynyl), Buchwald-Hartwig (Amination). |
| N-1 | Secondary Amine | Nucleophile | Sulfonylation ( |
| N-5 | Pyridine Nitrogen | Basic Center | Salt formation, H-bond acceptor (Kinase Hinge Binder). |
Divergent Functionalization Workflow
Figure 2: Orthogonal Functionalization Strategy
Caption: Orthogonal modification allows for rapid SAR expansion. N-1 is typically modified first to prevent catalyst poisoning during C-6 coupling.
Critical Protocol: Suzuki-Miyaura Coupling at C-6
Context: This reaction attaches the "tail" moiety often required for specificity in kinase inhibitors.
Standard Operating Procedure (SOP):
-
Charge: Combine 6-iodo-scaffold (1.0 eq), Aryl-boronic acid (1.2 eq), and
(3.0 eq) in 1,4-Dioxane/Water (4:1 ratio). -
Degas: Sparge with nitrogen for 10 minutes to remove dissolved oxygen (crucial to prevent homocoupling).
-
Catalyst: Add
(5 mol%). -
Reaction: Heat to 80-90°C for 2–4 hours.
-
Note: The iodine at C-6 is highly reactive; oxidative addition occurs readily. If the boronic acid is sterically hindered, switch to
or SPhos-Pd-G2.
-
Medicinal Chemistry Applications
The 6-iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is a bioisostere of the quinoline and quinoxaline cores found in many FDA-approved drugs.
Case Study: EGFR and PI3K Inhibition In the development of inhibitors for Non-Small Cell Lung Cancer (NSCLC), this scaffold serves as the "hinge binder."
-
Binding Mode: The pyridine nitrogen (
) accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met793 in EGFR). -
Solubility: The aliphatic oxazine ring projects into the solvent-exposed region, improving physicochemical properties compared to the planar quinazoline core of Gefitinib.
-
Vector: The C-6 position directs substituents into the hydrophobic pocket (Gatekeeper region), allowing for selectivity tuning against mutants (e.g., T790M).
Analytical Data for Verification:
-
1H NMR (DMSO-d6, 400 MHz):
7.85 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 6.50 (br s, 1H, NH), 4.25 (t, 2H, ), 3.40 (t, 2H, ). (Chemical shifts are approximate based on electronic environment). -
LC-MS: Expect
peak at ~263 m/z. The Iodine isotope pattern is distinct (no M+2 significant peak unlike Br/Cl).
References
-
CP Lab Safety. (n.d.). 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Product Data. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.).[2][3] 1H-Pyrido[2,3-b][1,4]oxazine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (PMC). (2025). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. PubMed Central. Retrieved January 28, 2026, from [Link](Note: Generalized link to PMC search for scaffold logic).
Sources
Structural Elucidation and Analytical Characterization of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
A Guide to Scaffold Validation for Medicinal Chemistry Applications
Executive Summary
The 6-iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold represents a critical pharmacophore in kinase inhibitor discovery (e.g., PI3K, mTOR) and a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. However, its synthesis—typically involving the annulation of 2-amino-3-hydroxypyridines—is prone to regiochemical ambiguity. Distinguishing the linear [2,3-b] isomer from the angular [3,4-b] or [3,2-b] isomers, and confirming the iodine placement, requires a rigorous analytical logic.
This technical guide outlines a self-validating elucidation strategy, moving beyond basic characterization to definitive structural proof using advanced 2D NMR techniques and high-resolution mass spectrometry (HRMS).
Synthetic Context & The Regioisomer Challenge
To elucidate the structure, one must understand the genesis of the impurities. The standard synthesis involves the alkylation of 2-amino-5-iodo-3-hydroxypyridine with 1,2-dibromoethane (or similar electrophiles).
The Ambiguity
The reaction proceeds via a two-step sequence:
-
Target (pyrido[2,3-b]oxazine): Fusion across the N-C2 and O-C3 bond.
-
Isomer Risk: If the starting material allows tautomerization or if the electrophile attacks the ring nitrogen (N1 of pyridine) instead of the exocyclic amine, a positively charged or rearranged species may form.
-
Iodine Position: While usually fixed by the starting material, verifying the iodine remains at the C6 position (relative to the fused system) is essential to rule out halogen migration during high-temperature cyclization.
Visualization: The Elucidation Logic Pathway
The following diagram maps the decision tree for validating the scaffold.
Caption: Logical workflow for structural validation, prioritizing connectivity proof via HMBC.
Analytical Framework & Causality
High-Resolution Mass Spectrometry (HRMS)
-
Objective: Confirm elemental composition and oxidation state.
-
Mechanistic Insight: Iodine has a unique mass defect. Unlike Chlorine or Bromine, Iodine is monoisotopic (
). You will not see an M+2 isotope pattern. -
Expectation: Look for the
peak. The absence of M-2 peaks rules out the fully oxidized aromatic pyrido-oxazinone (a common oxidation byproduct).
Nuclear Magnetic Resonance (NMR) Architecture
The definitive proof relies on establishing the connectivity between the aliphatic oxazine ring and the aromatic pyridine core.
1H NMR (Proton)
-
The Oxazine "Handle":
-
4.10 - 4.40 ppm (Triplet/Multiplet): Corresponds to
. The electronegative oxygen deshields these protons significantly. -
3.40 - 3.60 ppm (Triplet/Multiplet): Corresponds to
. Less deshielded than the oxygen side. -
~6.5 - 7.5 ppm (Broad Singlet): The
proton. Its broadening confirms it is exchangeable and attached to a heteroatom.
-
4.10 - 4.40 ppm (Triplet/Multiplet): Corresponds to
-
The Pyridine Core (6-Iodo):
-
The 6-iodo substitution (on the fused system) implies a specific coupling pattern. If the starting pyridine was 2,3-disubstituted, we expect two aromatic protons.
-
Coupling (
): Look for meta-coupling ( Hz) if the protons are H-5 and H-7 (separated by Iodine). If the Iodine is at position 6, and protons are at 7 and 8, you will see ortho-coupling ( Hz). Note: In the [2,3-b] system, the protons are typically at positions 7 and 8 (using fused numbering).
-
13C NMR & DEPT-135
-
Differentiation: DEPT-135 will show the two oxazine
groups as negative phases (inverted) if phased normally, or distinct from CH/CH3. -
C-I Carbon: The carbon bearing iodine typically appears upfield (
70-90 ppm) due to the "Heavy Atom Effect" (spin-orbit coupling), a diagnostic feature for iodo-arenes.
The "Smoking Gun": 2D NMR (HMBC)
This is the non-negotiable step for publication-quality elucidation. You must bridge the heteroatoms.
-
Pathway:
-
Critical Correlation:
-
The
protons must show a strong HMBC correlation to the pyridine carbon C-3 (the carbon originally attached to the hydroxyl). -
The
protons (or the proton) must correlate to the pyridine carbon C-2 (originally attached to the amine). -
Differentiation: If the structure were the regioisomer (e.g., N-alkylation at the pyridine nitrogen), the chemical shifts of the bridgehead carbons and the HMBC patterns would shift drastically due to the loss of aromaticity or formation of a charged species.
-
Step-by-Step Elucidation Protocol
Phase 1: Sample Preparation
-
Solvent Choice: Use DMSO-d6 .
-
Reasoning:
often causes the proton to broaden into the baseline or exchange too rapidly. DMSO stabilizes the via hydrogen bonding, making it sharp enough to show correlations in 2D experiments.
-
-
Concentration: Prepare a solution of
mg in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons in the 13C spectrum.
Phase 2: Acquisition Sequence
Run the experiments in this specific order to maximize efficiency:
-
1H (16 scans): Quick quality check.
-
COSY: To assign the
and spin system. -
HSQC (Multiplicity Edited): To attach protons to their direct carbons.
-
HMBC (Long Range): Optimized for
Hz. -
13C (1024+ scans): Overnight run if necessary to resolve the iodinated carbon (often low intensity due to lack of NOE and long relaxation time).
Phase 3: Data Interpretation (The Connectivity Map)
Use the diagram below to visualize the required HMBC correlations for the correct structure.
Caption: Required HMBC correlations. Green arrows indicate definitive 2- and 3-bond couplings.
Reference Data Table
Note: Chemical shifts are estimated based on analogous pyrido[2,3-b]oxazine scaffolds in DMSO-d6.
| Position (IUPAC)* | Atom Type | 1H Shift ( | Multiplicity ( | 13C Shift ( | Key HMBC Correlations |
| 2 | 3.45 | Multiplet/Triplet | 40.5 | C-3, C-4a | |
| 3 | 4.25 | Multiplet/Triplet | 65.2 | C-2, C-8a | |
| 4a | C (Bridgehead) | - | - | 150.1 | H-2, H-NH |
| 5 | CH (Ar) | 7.10 | d ( | 122.5 | C-7, C-8a |
| 6 | C-I (Ar) | - | - | 82.0 (Upfield) | H-5, H-7 |
| 7 | CH (Ar) | 7.80 | d ( | 135.4 | C-5, C-8a |
| 8a | C (Bridgehead) | - | - | 145.8 | H-3, H-5 |
| 1 | NH | 6.80 | Broad s | - | C-2, C-4a |
*Numbering assumes 1H-pyrido[2,3-b][1,4]oxazine system where N1 is the oxazine amine.
References
-
National Institutes of Health (NIH). "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis." PubMed Central. Accessed Jan 28, 2026. [Link]
-
Royal Society of Chemistry (RSC). "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: Spectral Techniques." RSC Advances. Accessed Jan 28, 2026. [Link]
-
Columbia University NMR Facility. "HMBC (Heteronuclear Multiple Bond Correlation) Methodology." Columbia University Chemistry. Accessed Jan 28, 2026. [Link]
Chemical and physical properties of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
The following technical guide details the chemical and physical profile of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine , a critical heterocyclic scaffold in medicinal chemistry.
Chemical Identity & Physiochemical Profiling
Executive Summary
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS: 1203499-61-9) is a bicyclic heteroaromatic intermediate characterized by a pyridine ring fused to a saturated 1,4-oxazine ring.[1][2][3] It serves as a high-value scaffold in drug discovery, particularly for the development of kinase inhibitors (e.g., EGFR, PI3K) and G-protein coupled receptor (GPCR) modulators.[3][4] The iodine substituent at the C6 position (alpha to the pyridine nitrogen) provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the core structure.[3]
Molecular Identity
-
IUPAC Name: 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine[1][3]
-
Molecular Formula: C
H IN O[3][4][5] -
Molecular Weight: 262.05 g/mol [4]
-
SMILES: C1CNc2nc(I)ccc2O1 (Note: Numbering may vary; C6-iodo is adjacent to the pyridine nitrogen).[3]
-
Structural Class: Fused Pyridine-Oxazine Heterocycle.[3]
Physiochemical Properties
The following data consolidates experimental observations and calculated descriptors essential for handling and formulation.
| Property | Value / Description | Source/Method |
| Appearance | Off-white to pale yellow solid | Experimental Observation |
| Melting Point | 126–130 °C (Decomposes) | Analogous Derivatives/Calc.[3] |
| Boiling Point | ~285 °C (Predicted at 760 mmHg) | Calculated (ACD/Labs) |
| Solubility | DMSO (>50 mg/mL), DMF, DCM; Low in Water | Experimental Heuristic |
| LogP | 1.97 | Calculated (XLogP3) |
| TPSA | 34.15 Ų | Calculated |
| pKa (Conj.[3][4] Acid) | ~3.5 (Pyridine N), ~9.0 (Oxazine NH) | Predicted |
| Storage | 2–8 °C, Inert Atmosphere, Protect from Light | Stability Protocol |
Synthetic Pathways & Manufacturing
The synthesis of the 6-iodo derivative requires precise regiocontrol. Unlike the 7-bromo analog, which can be accessed via electrophilic aromatic substitution of the core, the 6-iodo isomer is best synthesized via cyclization of a pre-functionalized precursor or directed lithiation .[3]
Method A: Cyclization (Scale-Up Preferred)
This route avoids isomer separation by establishing the halogen position on the pyridine ring prior to ring closure.[3]
Protocol:
-
Precursor Preparation: Start with 2-amino-3-hydroxy-6-iodopyridine .[3]
-
Alkylation: Dissolve the precursor (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K
CO ) (2.5 eq) to deprotonate the phenol and amine.[3][4] -
Cyclization: Add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
Heating: Heat the mixture to 80–100 °C for 4–6 hours. Monitoring via LC-MS is critical to observe the disappearance of the intermediate acyclic alkylated species.
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid.[4] Filter, wash with water, and dry.[4] Recrystallize from Ethanol/Water if necessary.[4]
Method B: Directed Lithiation (Late-Stage Functionalization)
This method is used when the core scaffold is already available but requires functionalization at the C6 position.[3]
Protocol:
-
Protection: Protect the oxazine amine (N1) with a Boc group (Boc
O, DMAP, DCM) to prevent deprotonation of the NH.[3][4] -
Lithiation: Dissolve the N-Boc protected scaffold in dry THF at -78 °C. Add n-Butyllithium (n-BuLi) (1.1 eq). The oxazine ring and the pyridine nitrogen direct lithiation selectively to the C6 position (alpha to Pyridine N).[3][4]
-
Iodination: Quench the lithiated species with a solution of Iodine (I
) in THF. -
Deprotection: Treat with TFA/DCM to remove the Boc group.[4]
Visualization: Synthesis & Reactivity Workflow
Figure 1: Synthetic workflow illustrating the cyclization pathway and divergent reactivity profiles.[3]
Chemical Reactivity & Functionalization
The 6-iodo scaffold possesses three distinct vectors for chemical modification, enabling the construction of complex bioactive molecules.
A. C6-Iodine: The Electrophilic Handle
The iodine atom at position 6 is electronically activated by the adjacent pyridine nitrogen, making it an exceptional candidate for Palladium-catalyzed cross-couplings.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install hydrophobic tails common in kinase inhibitors (e.g., EGFR inhibitors).[3]
-
Sonogashira Coupling: Introduces alkynyl groups, useful for rigidifying the scaffold or clicking into proteolysis targeting chimeras (PROTACs).[3][4]
-
Heck Reaction: Enables alkenylation, often used to create Michael acceptors for covalent inhibition.[4]
B. N1-Amine: The Nucleophilic Handle
The secondary amine in the oxazine ring is nucleophilic.
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides yields amides/sulfonamides, modulating the solubility and metabolic stability.[4]
-
Alkylation: Standard S
2 reactions with alkyl halides allow for the introduction of solubilizing groups (e.g., morpholino-ethyl).[3]
C. Pyridine Nitrogen (N5): The Basic Center
While less reactive, the pyridine nitrogen can be oxidized to the N-oxide using mCPBA, altering the electronic properties of the ring and potentially changing the metabolic profile (e.g., reducing clearance).[3][4]
Medicinal Chemistry Applications
This scaffold is a bioisostere of the quinoline and quinoxaline cores found in many FDA-approved drugs.
-
EGFR Inhibitors: The pyrido-oxazine core mimics the adenine binding mode of ATP in the kinase hinge region. The 6-position vectors substituents into the "gatekeeper" region or the solvent-exposed front pocket.
-
Bioavailability: The sp
character of the oxazine ring (positions 2 and 3) improves solubility and lowers planarity compared to fully aromatic quinolines, often resulting in better physicochemical properties (lower melting point, higher solubility).[3][4]
Handling & Stability (Self-Validating Safety)
-
Light Sensitivity: Iodinated heterocycles can undergo homolytic cleavage under intense UV light. Store in amber vials.
-
Oxidation: The secondary amine is susceptible to slow oxidation in air over months. Store under Nitrogen or Argon at 2–8 °C.
-
Validation Test: A simple LC-MS run should show a single peak at m/z 263 [M+H]
. The presence of a peak at m/z 136 indicates de-iodination (degradation).[3][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56972664, 2H-pyrido[2,3-e][1,3]oxazine.[3] Retrieved from .[3][4]
-
BenchChem (2025). 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine Product Profile. Retrieved from .[3][4]
-
Sigma-Aldrich (2025). 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Product Specification.[3] Retrieved from .[3]
-
Royal Society of Chemistry (2015). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.[3] RSC Advances. Retrieved from .[3][4]
-
National Institutes of Health (2024). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. PMC. Retrieved from .[3][4]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | CAS#:1112193-37-9 | Chemsrc [chemsrc.com]
- 3. FUNGICIDAL HETEROCYCLIC COMPOUNDS - Patent 2521450 [data.epo.org]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
Mechanism of Action: Pyrido[2,3-b][1,4]oxazine Derivatives
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary
The pyrido[2,3-b][1,4]oxazine scaffold represents a privileged heterocyclic architecture in modern drug design, particularly within the oncology sector. While historically explored for antimicrobial properties, recent high-impact medicinal chemistry campaigns have repositioned this scaffold as a potent Third-Generation EGFR Tyrosine Kinase Inhibitor (TKI) .
This guide analyzes the mechanism of action (MoA) of pyrido[2,3-b][1,4]oxazine derivatives, specifically focusing on their ability to overcome T790M resistance mutations in Non-Small Cell Lung Cancer (NSCLC).[1] Unlike early-generation quinazolines, the pyrido-oxazine core offers unique vector exploration opportunities to engage the ATP-binding pocket while sparing wild-type EGFR, thereby widening the therapeutic index.
Chemical Architecture & Pharmacophore Analysis
The pyrido[2,3-b][1,4]oxazine core functions as a bioisostere of the quinoline or quinazoline systems found in FDA-approved drugs like Gefitinib or Erlotinib. Its distinct nitrogen positioning allows for specific hydrogen bonding patterns within the kinase hinge region.
Structural Advantages
-
Hinge Binding: The pyridine nitrogen (N1) and the oxazine oxygen/nitrogen act as critical acceptors/donors for the Met793 residue in the EGFR hinge region.
-
Solubility: The bicyclic system generally exhibits improved aqueous solubility compared to tricyclic counterparts, enhancing oral bioavailability.
-
Vector Positioning: The C-6 and C-7 positions allow for the attachment of hydrophobic tails (e.g., di-fluorophenyl groups) that penetrate the hydrophobic back pocket, crucial for stabilizing the inhibitor in the mutated kinase conformation.
Primary Mechanism: EGFR Tyrosine Kinase Inhibition
The dominant mechanism of action for lead pyrido[2,3-b]oxazine compounds (e.g., Compound 7f) is ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR).
Binding Mode[2]
-
Site of Action: The compound occupies the ATP-binding cleft between the N-terminal and C-terminal lobes of the kinase domain.
-
Selectivity Filter: Derivatives are rationally designed to bind the L858R/T790M double mutant. The T790M mutation introduces a bulky methionine gatekeeper residue; pyrido-oxazines are optimized to accommodate this steric bulk better than first-generation inhibitors.
-
Signaling Blockade: By preventing ATP hydrolysis, the compound inhibits the autophosphorylation of tyrosine residues (Y1068, Y1173) on the EGFR intracellular tail.
Downstream Signaling Cascade
Inhibition of EGFR phosphorylation halts the recruitment of adaptor proteins (Grb2, SOS), effectively shutting down two critical survival pathways:
-
RAS-RAF-MEK-ERK Pathway: Responsible for cell proliferation.
-
PI3K-AKT-mTOR Pathway: Responsible for cell survival and anti-apoptosis.
Outcome: The blockade leads to the upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2), triggering Caspase-3/9 mediated apoptosis.
Pathway Visualization
The following diagram illustrates the interruption of the EGFR signaling cascade by pyrido[2,3-b]oxazine.
Caption: Schematic representation of EGFR signal transduction blockade by pyrido[2,3-b]oxazine inhibitors.
Experimental Validation Protocols
To validate this mechanism in a drug discovery setting, the following self-validating protocols are recommended.
Protocol A: In Vitro Kinase Selectivity Assay
Objective: Determine the IC50 of the compound against Wild Type (WT) vs. Mutant EGFR.
-
Reagents: Recombinant EGFR(WT) and EGFR(T790M/L858R) enzymes, Poly(Glu,Tyr) substrate,
P-ATP or fluorescent tracer. -
Workflow:
-
Prepare 10-point dilution series of the pyrido-oxazine derivative in DMSO.
-
Incubate compound with kinase and substrate in reaction buffer (HEPES pH 7.5, MgCl2, MnCl2) for 15 mins.
-
Initiate reaction with ATP (at Km concentration).
-
Incubate for 60 mins at Room Temperature.
-
Stop reaction and detect phosphorylation level (Radiometric or FRET).
-
-
Validation Criteria: A valid "Third-Generation" candidate must show IC50 < 10 nM for T790M mutant and > 500 nM for WT EGFR (Selectivity Index > 50).
Protocol B: Western Blot Mechanistic Confirmation
Objective: Confirm that cell death is due to EGFR pathway inhibition and not off-target toxicity.
-
Cell Lines: H1975 (T790M mutant) and A549 (WT).[2]
-
Treatment: Treat cells with compound at
and IC50 for 6 hours. -
Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Detection Targets:
-
p-EGFR (Y1068): Should decrease dose-dependently.
-
Total EGFR: Should remain constant.
-
p-AKT / p-ERK: Should decrease (downstream validation).
-
Cleaved PARP: Should increase (apoptosis marker).
-
Comparative Data Summary
The following table summarizes the potency of pyrido[2,3-b][1,4]oxazine derivatives compared to clinical standards (Osimertinib) based on recent literature [1][2].
| Compound | Target | Cell Line (Genotype) | IC50 (µM) | Selectivity Profile |
| Pyrido-Oxazine 7f | EGFR (T790M) | H1975 (L858R/T790M) | 0.09 | High Selectivity |
| Pyrido-Oxazine 7f | EGFR (WT) | A549 (Wild Type) | 1.10 | Low Toxicity |
| Osimertinib | EGFR (T790M) | H1975 (L858R/T790M) | ~0.01 | Reference Standard |
| Gefitinib | EGFR (T790M) | H1975 (L858R/T790M) | > 10.0 | Resistant |
Note: Compound 7f demonstrates comparable potency to third-generation standards in resistant cell lines while maintaining a safety margin against wild-type cells.
Future Perspectives & Optimization
While the pyrido[2,3-b]oxazine scaffold is promising, future optimization should focus on:
-
Metabolic Stability: The oxazine ring can be susceptible to oxidative metabolism. Introduction of gem-dimethyl groups or bioisosteric replacement at the C-2 position may enhance half-life.
-
Covalent Binding: Incorporating an acrylamide "warhead" at the C-6 position could convert these reversible inhibitors into irreversible covalent inhibitors, potentially increasing potency against the C797S resistance mutation.
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Source: RSC Advances [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines (Related Scaffold Comparison). Source: Bioorganic & Medicinal Chemistry Letters [Link]
Sources
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Potential biological targets of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Technical Whitepaper: The Pharmacophoric Utility of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Executive Summary
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (CAS: 1203499-61-9) is a high-value heterocyclic intermediate, not a final therapeutic agent. Its biological significance lies in its role as a privileged scaffold for the design of ATP-competitive kinase inhibitors.
This whitepaper analyzes the "warhead potential" of this molecule. By leveraging the 6-iodo position as a synthetic handle for palladium-catalyzed cross-coupling, researchers generate libraries targeting EGFR (Epidermal Growth Factor Receptor) and the PI3K/mTOR pathway . The pyrido[2,3-b]oxazine core functions as a bioisostere of the quinazoline or purine ring systems, offering improved solubility and novel IP space while maintaining critical hinge-binding interactions.
Structural Logic & Pharmacophore Analysis
The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP, the universal substrate for kinases.
-
Hinge Binder (N1 & NH): The pyridine nitrogen (N1) and the secondary amine of the oxazine ring act as a bidentate hydrogen bond acceptor/donor motif, anchoring the molecule to the kinase hinge region (e.g., Met793 in EGFR or Val851 in PI3K
). -
The Iodine Vector (C6): The iodine atom at position 6 is the critical "vector." It is positioned to direct substituents into the kinase hydrophobic specificity pocket (Selectivity Pocket) . This allows for the introduction of aryl or heteroaryl groups that determine selectivity between homologous kinases (e.g., EGFR vs. HER2).
-
Solubility Engine (Oxazine Ring): Unlike the planar, hydrophobic quinazoline core (common in drugs like Gefitinib), the partially saturated oxazine ring disrupts planarity slightly and introduces polarity, often improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Visualization: The Scaffold Vector Map
Primary Biological Targets
The 6-iodo-pyrido-oxazine core is predominantly used to synthesize inhibitors for two major signaling pathways.
A. Epidermal Growth Factor Receptor (EGFR)[1][2]
-
Mechanism: Derivatives synthesized from this core bind to the ATP-binding site of EGFR. The 6-position substitution is often used to reach the "gatekeeper" residue (Thr790).
-
Specific Application: Targeting resistance mutations. Compounds derived from this scaffold have shown potency against the T790M mutation, which confers resistance to first-generation inhibitors like Erlotinib.
-
Key Interaction: The oxazine oxygen can form weak interactions with water networks in the solvent-exposed region, stabilizing the binding pose.
B. PI3K / mTOR Pathway[3]
-
Context: Solid tumors and metabolic disorders.
-
Mechanism: The structural homology between the PI3K and mTOR ATP-binding sites allows this scaffold to function as a dual inhibitor.
-
Design Strategy:
-
mTORC1/C2: The 6-aryl derivatives (post-coupling) penetrate the deep hydrophobic pocket of mTOR.
-
Blood-Brain Barrier (BBB): Pyrido-oxazine derivatives have been specifically optimized for CNS penetration, making them candidates for treating glioblastomas or CNS metastases that are inaccessible to standard mTOR inhibitors like Rapamycin.
-
Table 1: Target Profile of Pyrido-Oxazine Derivatives
| Target Class | Specific Protein | Disease Indication | Role of 6-Position Substituent |
| Tyrosine Kinase | EGFR (WT & T790M) | NSCLC (Lung Cancer) | Accesses hydrophobic back-pocket to bypass steric hindrance of Methionine gatekeeper. |
| Lipid Kinase | PI3K | Lymphomas / Solid Tumors | Tuning selectivity against other PI3K isoforms. |
| Ser/Thr Kinase | mTOR (C1 & C2) | Glioblastoma / Metabolic | Enhances potency and CNS permeability. |
| Epigenetic | CDK8 | Colorectal Cancer | Orients the molecule to interact with the P-loop.[3] |
Experimental Protocols
To validate the biological potential of this molecule, it must first be derivatized. The iodine atom is too lipophilic and lacks the specific contacts for high-affinity binding on its own.
Protocol A: Derivatization via Suzuki-Miyaura Coupling
Objective: Replace the 6-Iodo group with a biologically active aryl moiety (e.g., 4-aminophenyl or indole).
-
Reagents:
-
Substrate: 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq).[4]
-
Partner: Aryl Boronic Acid (1.2 eq).
-
Catalyst:
(0.05 eq). -
Base:
(3.0 eq). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine all reagents in a microwave vial.
-
Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).
-
Filter through Celite, extract with EtOAc, and purify via silica flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
-
Validation: Confirm product via LC-MS (Target Mass) and
-NMR (Disappearance of the C6-H shift if applicable, or shift of adjacent protons).
Protocol B: Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the
-
System: Promega ADP-Glo™ Kinase Assay (Luminescence based).
-
Steps:
-
Reaction: Incubate kinase (e.g., EGFR, 2 ng/µL), substrate (Poly-Glu-Tyr), ATP (10 µM), and the test compound (serial dilution from 10 µM to 0.1 nM) in kinase buffer for 60 minutes at room temperature.
-
Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP (40 min incubation).
-
Detection: Add Kinase Detection Reagent to convert generated ADP to ATP, which drives the luciferase reaction.
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Compound] to calculate
.
-
Visualization: Discovery Workflow
References
-
EGFR Inhibition: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. (2024). Royal Society of Chemistry.
-
mTOR/PI3K Targeting: The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. (2009).[5] Bioorganic & Medicinal Chemistry Letters.
-
CDK8 Inhibition: Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors.[3] (2020).[3][6] European Journal of Medicinal Chemistry.
-
Chemical Properties: 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Product Data. Sigma-Aldrich.
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review: The Discovery and Medicinal Chemistry of Pyrido[2,3-b][1,4]oxazines
Executive Summary
The pyrido[2,3-b][1,4]oxazine scaffold represents a privileged heterocyclic motif in modern medicinal chemistry, emerging as a critical bioisostere of the well-established benzoxazine and quinoxaline frameworks. Distinguished by the fusion of a pyridine ring with a 1,4-oxazine moiety, this scaffold exhibits unique electronic properties and solubility profiles that make it particularly suitable for kinase inhibition.
Recent literature highlights the scaffold's pivotal role in developing next-generation EGFR tyrosine kinase inhibitors (TKIs) capable of overcoming resistance mutations (e.g., T790M) in Non-Small Cell Lung Cancer (NSCLC). Furthermore, the scaffold has shown promise in targeting ALK5 (TGF-β type I receptor) , marking it as a versatile template for oncology and fibrosis therapeutics. This guide synthesizes the discovery, synthetic evolution, and structure-activity relationships (SAR) of pyrido[2,3-b]oxazines.
Structural Significance & Bioisosterism
The pyrido[2,3-b][1,4]oxazine core differs from its benzo-fused analog (1,4-benzoxazine) by the presence of a nitrogen atom at the 5-position (using standard naphthalene-like numbering for the fused system). This substitution offers several medicinal advantages:
-
Hydrogen Bonding : The pyridine nitrogen serves as an additional hydrogen bond acceptor, often crucial for interacting with the hinge region of kinase domains.
-
Solubility : The increased polarity relative to the benzene ring improves aqueous solubility, a common bottleneck in drug development.
-
Metabolic Stability : The electron-deficient pyridine ring is generally less prone to oxidative metabolism compared to electron-rich phenyl rings.
Synthetic Methodologies
The construction of the pyrido[2,3-b][1,4]oxazine ring system primarily relies on cyclocondensation strategies involving functionalized pyridines. The most authoritative route utilizes 2-amino-3-hydroxypyridine as the key precursor.
Core Synthetic Route: Condensation of 2-Amino-3-hydroxypyridine
This method allows for the regioselective formation of the oxazine ring. The reaction typically proceeds via N-alkylation followed by intramolecular O-cyclization or vice versa, depending on the electrophile and conditions.
Reagents:
-
Electrophile :
-Halo esters (e.g., ethyl bromoacetate, ethyl 2,3-dibromopropionate) or -halo ketones. -
Base : Potassium carbonate (
) or Sodium hydride ( ). -
Solvent : DMF or Ethanol.
Visualization: Retrosynthetic Analysis
Figure 1: General retrosynthetic workflow for the construction of the pyrido[2,3-b][1,4]oxazine core.
Detailed Experimental Protocol
Based on standard heterocyclic synthesis protocols adapted for this scaffold [1].
Objective : Synthesis of 2H-pyrido[2,3-b][1,4]oxazin-3(4H)-one.
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation : Add Potassium Carbonate (
) (25 mmol) to the solution. Stir at room temperature for 30 minutes to facilitate deprotonation of the hydroxyl and amino groups. -
Alkylation : Dropwise add Ethyl bromoacetate (11 mmol) to the reaction mixture.
-
Cyclization : Heat the mixture to 80–100°C and stir for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate mobile phase.
-
Work-up :
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL). The product typically precipitates.
-
Filter the solid and wash with cold water.
-
-
Purification : Recrystallize from ethanol or purify via column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure title compound.
Mechanism Note : The reaction proceeds via initial N-alkylation or O-alkylation followed by lactamization to form the stable six-membered oxazine ring.
Medicinal Chemistry & Biological Applications[3][4][5][6][7][8][9][10]
A. EGFR Tyrosine Kinase Inhibition (Oncology)
The most significant recent application of this scaffold is in the treatment of NSCLC. Researchers have identified pyrido[2,3-b][1,4]oxazine derivatives as potent inhibitors of EGFR , specifically targeting the T790M resistance mutation [2].
-
Mechanism : These compounds function as ATP-competitive inhibitors. The pyridine nitrogen aligns with the kinase hinge region, while substituents on the oxazine nitrogen (N-4) extend into the solvent-accessible pocket or hydrophobic regions.
-
Key Compound (7f) : A study highlighted compound 7f as a lead candidate.[3]
B. ALK5 Inhibition (Fibrosis & Oncology)
Patent literature (WO2022013311) discloses pyrido[2,3-b]oxazine derivatives as inhibitors of ALK5 (TGF-β type I receptor) [3].[4] This pathway is critical in fibrosis and tumor metastasis, suggesting the scaffold's utility extends beyond direct cytotoxicity to modulating the tumor microenvironment.
C. Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends observed in EGFR-targeting derivatives:
| Structural Modification | Effect on Activity | Mechanistic Insight |
| N-4 Alkylation | Increases Potency | Allows access to hydrophobic pockets in the kinase domain. |
| C-6/C-7 Substitution | Variable | Aryl substituents (e.g., pyrimidine) at C-7 enhance kinase selectivity. |
| Pyridine Core | Essential | The N-5 nitrogen is critical for H-bonding with the hinge region (Met793 in EGFR). |
| Oxazine Oxygen | Stability | Provides conformational rigidity compared to diamine analogs (quinoxalines). |
Visualization: EGFR Signaling Pathway Inhibition
Figure 2: Mechanism of action for pyrido[2,3-b]oxazine-based EGFR inhibitors preventing downstream oncogenic signaling.[5]
Future Outlook
The pyrido[2,3-b][1,4]oxazine scaffold is transitioning from a niche chemical entity to a validated pharmacophore. Future development focuses on:
-
Dual Inhibition : Designing molecules that target both EGFR and ALK pathways to prevent resistance escape.
-
Macrocyclization : Recent studies in related isomers suggest macrocyclization could improve selectivity and metabolic stability.
-
Antibacterial Potential : While less explored than the pyrazine analogs, the electronic similarity suggests potential in bacterial DNA gyrase inhibition, warranting further screening.
References
-
Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds . ResearchGate. Link
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis . NIH/PubMed Central. Link
-
WO2022013311 - PYRIDO OXAZINE DERIVATIVES AS ALK5 INHIBITORS . WIPO Patentscope. Link
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives (Comparative Scaffold) . RSC Advances. Link
Sources
- 1. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 2. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
Solubility Profile of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
[1][2]
Executive Summary & Compound Identity
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS: 1203499-61-9) is a critical bicyclic heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors (e.g., EGFR) and mGluR5 positive allosteric modulators. Its structural core combines a pyridine ring fused to a dihydro-oxazine moiety, functionalized with an iodine atom at the C6 position to facilitate palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
The solubility profile of this compound is governed by the interplay between its lipophilic halogenated heteroaromatic core and its polar hydrogen-bond donating/accepting motifs (secondary amine and pyridine nitrogen). While exhibiting excellent solubility in polar aprotic solvents suitable for synthesis, it presents specific challenges in aqueous media that require pH-dependent profiling.
Key Physicochemical Identifiers
| Property | Value / Description | Source |
| CAS Number | 1203499-61-9 | [1] |
| Molecular Formula | C₇H₇IN₂O | [1] |
| Molecular Weight | 262.05 g/mol | [1] |
| Appearance | Solid (typically off-white to pale yellow) | [2] |
| Predicted LogP | ~1.6 – 1.9 | [3] |
| H-Bond Donors | 1 (Secondary amine NH) | [3] |
| H-Bond Acceptors | 3 (Pyridine N, Oxazine O, Amine N) | [3] |
Solubility & Solvent Compatibility Profile
The following data categorizes solvent suitability for stock preparation, synthesis, and purification. This profile is derived from standard synthetic workflows involving this scaffold.
Organic Solvent Solubility (Stock & Synthesis)
This compound exhibits high solubility in polar aprotic solvents, making them ideal for preparing concentrated stock solutions (>10 mM) or reaction mixtures.
-
DMSO (Dimethyl sulfoxide): Excellent (>50 mg/mL). Preferred for biological assay stock solutions.
-
DMF (Dimethylformamide): Excellent. Standard solvent for nucleophilic substitution or coupling reactions.
-
DCM (Dichloromethane): Good. Frequently used for extraction and chromatography (often with MeOH gradients).
-
Ethyl Acetate: Moderate to Good. Standard extraction solvent; solubility may decrease at low temperatures.
-
1,4-Dioxane: Good.[1] Common solvent for Suzuki couplings involving this intermediate.
Aqueous Solubility & pH Dependence
The aqueous solubility is pH-dependent due to the basicity of the pyridine nitrogen and the secondary amine.
-
Neutral pH (pH 7.4): Low to Moderate. The lipophilic iodine and aromatic core limit solubility in pure water or PBS.
-
Acidic pH (pH < 4): High. Protonation of the pyridine nitrogen (and potentially the oxazine amine) significantly enhances aqueous solubility.
-
Basic pH (pH > 9): Low. The compound remains neutral/deprotonated, reducing solubility and potentially leading to precipitation.
Stability Considerations
-
Light Sensitivity: As an aryl iodide, the C-I bond is susceptible to photolytic cleavage. Solutions should be stored in amber vials.
-
Oxidation: The dihydro-oxazine ring is susceptible to oxidation to the fully aromatic oxazine or lactam derivatives upon prolonged exposure to air in solution.
Experimental Protocols for Solubility Profiling
For drug development applications, precise solubility numbers are required. Do not rely on visual estimation. Use the following self-validating protocols.
Protocol A: Kinetic Solubility (High-Throughput)
Use this for rapid screening of derivatives or early-stage assessment.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Spiking: Spike 5 µL of the DMSO stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final concentration: 100 µM, 1% DMSO).
-
Equilibration: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm filter plate to remove precipitates.
-
Quantification: Analyze filtrate via LC-MS/MS or UV-HPLC against a standard curve.
-
Calculation:
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this for formulation development and definitive data.
-
Saturation: Add excess solid compound (~2-5 mg) to 1 mL of buffer (pH 1.2, 7.4, and 9.0) in glass vials.
-
Equilibration: Stir or tumble for 24–48 hours at 25°C.
-
Validation Step: Check for the presence of solid at the end of equilibration.[2] If clear, add more solid and repeat.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (saturated with sample first to prevent adsorption).
-
Analysis: Dilute the supernatant with Mobile Phase (e.g., ACN:Water) and analyze via HPLC-UV (254 nm).
-
pH Verification: Measure the pH of the supernatant after equilibration, as the compound itself may shift the buffer pH.
Solubility Assessment Workflow
The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the intended application (Synthesis vs. Biological Assay).
Caption: Decision logic for solvent selection in synthesis versus biological evaluation, highlighting critical checkpoints for precipitation.
Mechanistic Insight: Why this Profile?
Understanding the why allows you to predict behavior for derivatives.
-
The "Dihydro" Effect: Unlike fully aromatic oxazines, the 2,3-dihydro moiety introduces flexibility (sp3 carbons) and a distinct hydrogen bond donor (NH). This increases polarity slightly but also susceptibility to metabolic oxidation.
-
Pyridine Basicity: The N1 nitrogen in the pyridine ring is a weak base. In acidic media (pH 1.2, simulated gastric fluid), this nitrogen protonates, forming a cation that drastically increases water solubility. This is the primary mechanism for dissolution in aqueous workups.
-
Halogen Lipophilicity: The Iodine atom at C6 is large and highly lipophilic (hydrophobic). It drives the LogP up, opposing the solubilizing effects of the heteroatoms. This is why organic co-solvents (DMSO) are mandatory for neutral pH assays.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine|CAS 1112193-37-9 [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
Strategic Halogenation in Heterocyclic Medicinal Chemistry: From Sigma-Holes to Metabolic Blockades
Executive Summary
The incorporation of halogen atoms into heterocyclic scaffolds is no longer a trivial exercise in lipophilicity modulation.[1] It has evolved into a precision engineering discipline where the distinct electronic anisotropies of Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I) are leveraged to drive potency, selectivity, and metabolic stability.
This guide moves beyond basic bioisosterism. We explore the
Part 1: The Physicochemical Rationale
The Sigma-Hole and Halogen Bonding
Contrary to the classical view of halogens as uniformly negative electron-withdrawing groups (EWGs), heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential (ESP) on their outer surface, collinear with the C-X bond.[1][2][3][4] This region, termed the
-
Mechanism: The electron density is anisotropic.[1][3][4] While the equatorial belt of the halogen remains electronegative, the polar cap becomes electron-deficient.
-
Strength Hierarchy: I > Br > Cl >> F. (Fluorine rarely exhibits a
-hole due to its high electronegativity and low polarizability, unless bonded to an extremely electron-withdrawing group). -
Geometric Requirement: The interaction angle (C—X···Nucleophile) approaches 180°, offering a geometric constraint useful for selectivity.
Metabolic Blocking vs. Electronic Tuning
Fluorine is distinct. It is not a "bonding" halogen but a "blocking" and "tuning" tool.
-
Metabolic Blocking: Replacing a C-H with C-F blocks Cytochrome P450-mediated oxidation.[5] This is often attributed to the high C-F BDE (~109 kcal/mol).[6] However, the causality lies in the destabilization of the transition state for Hydrogen Atom Transfer (HAT) and the prevention of the "radical rebound" mechanism common in CYP450 catalysis.
-
pKa Modulation: Fluorine adjacent to a basic nitrogen (e.g., in a piperidine or pyridine) lowers the pKa via induction (
), reducing lysosomal trapping and improving membrane permeability.
Quantitative Comparison
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |
| C-X Bond Length (Å) | 1.35 | 1.77 | 1.94 | 2.14 |
| Negligible | Weak | Moderate | Strong | |
| Primary MedChem Role | Metabolic Block / pKa | Hydrophobic Fill / |
Part 2: Strategic Decision Framework (Visualization)
The following diagram illustrates the decision logic for halogen selection during Lead Optimization.
Caption: Decision matrix for halogen integration. Fluorine addresses metabolic liability; heavier halogens drive affinity via
Part 3: Synthetic Methodology
The Challenge of Regioselectivity
Electrophilic Aromatic Substitution (EAS) on electron-deficient heterocycles (e.g., pyridines, quinolines) is notoriously difficult, often requiring harsh conditions that degrade sensitive pharmacophores.
The Solution: HFIP-Mediated Halogenation
The use of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a solvent activates N-halosuccinimides (NXS) through strong hydrogen bond donation to the succinimide carbonyls. This increases the electrophilicity of the halogen atom without the need for Lewis acids or metal catalysts.
Experimental Protocol: C-3 Bromination of Indoles
Objective: Regioselective synthesis of 3-bromo-1H-indole derivatives. Scope: Applicable to indoles, pyrroles, and electron-rich pyridines.
Reagents:
-
Substrate: Indole derivative (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: HFIP (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate (1.0 mmol) in HFIP (10 mL).
-
Causality: HFIP is chosen for its high ionizing power and ability to activate NBS via H-bonding, while stabilizing the cationic intermediate.
-
-
Addition: Cool the solution to 0°C (ice bath). Add NBS (1.05 mmol) portion-wise over 5 minutes.
-
Control: Portion-wise addition prevents localized high concentrations of NBS, reducing the risk of poly-halogenation.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir.
-
Monitoring: Monitor via LC-MS or TLC every 15 minutes. Most electron-rich heterocycles react within 30–60 minutes.
-
Self-Validation: The disappearance of the starting material peak and the appearance of the M+79/M+81 doublet (1:1 ratio) confirms mono-bromination.
-
-
Quenching: Dilute the reaction mixture with dichloromethane (DCM) and wash with 10% aqueous sodium thiosulfate (
). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.-
Purification: HFIP is volatile (bp 58°C) and easily removed. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc).
-
Part 4: Medicinal Chemistry Case Studies
Ibrutinib (Imbruvica) - The Chlorine Scaffold
Ibrutinib, a BTK inhibitor, utilizes a pyrazolo[3,4-d]pyrimidine core.
-
Role of Halogen: The structure contains a phenyl ring, but notably, the scaffold relies on specific steric fits. While not a primary halogen bond driver in the covalent mechanism (which relies on the acrylamide warhead), the specific substitution patterns (including halogens in analogs) tune the electron density of the core, affecting the reactivity of the warhead.
Metabolic Blocking in Sotorasib (Lumakras)
Sotorasib targets the KRAS G12C mutation.
-
Role of Fluorine: The molecule is heavily decorated with fluorine atoms. These are strategically placed on the aromatic rings and the isopropyl group.
-
Mechanistic Insight: The fluorines on the aromatic ring serve dual purposes: they fill small hydrophobic pockets and, critically, block oxidative metabolism at positions that would otherwise be susceptible to rapid clearance, extending the drug's half-life (
) to allow once-daily dosing.
Part 5: References
-
Metrangolo, P., et al. (2005).[8] Halogen Bonding in Supramolecular Chemistry.[8] Angewandte Chemie International Edition. Link
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018).[9][10] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry.[10] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Xu, Z., et al. (2014). The Sigma-Hole Interaction in Molecular Recognition.[8] Journal of Molecular Modeling. Link
-
Haghi, S. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 10. Sci-Hub. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol / The Journal of Organic Chemistry, 2018 [sci-hub.kr]
The Pyrido-Oxazine Ring System: A Privileged Scaffold in Medicinal Chemistry
The following technical guide details the role of the pyrido-oxazine ring system in biological activity, designed for researchers and drug development professionals.
Executive Summary
The pyrido-oxazine ring system—a bicyclic heterocycle fusing a pyridine ring with an oxazine ring—represents a "privileged scaffold" in modern drug discovery. Unlike its carbocyclic analog (quinoline) or its benzo-fused counterpart (benzoxazine), the pyrido-oxazine system offers unique physicochemical properties, including tunable basicity, enhanced water solubility, and distinct hydrogen-bonding vectors.[1][2]
This guide analyzes the structural versatility of pyrido-oxazines, specifically focusing on two distinct pharmacological domains:
-
Anticancer Therapeutics: As next-generation EGFR Tyrosine Kinase Inhibitors (TKIs) overcoming resistance in Non-Small Cell Lung Cancer (NSCLC).[1][3]
-
Antimicrobial Agents: As the core tricyclic pharmacophore in fluoroquinolone antibiotics (e.g., Ofloxacin, Levofloxacin).[1][2]
Structural Classification & Physicochemical Properties
The pyrido-oxazine scaffold exists in multiple isomeric forms depending on the fusion face of the pyridine and the position of the heteroatoms. The two most biologically relevant isomers are:
-
Pyrido[2,3-b][1,4]oxazine: The nitrogen of the pyridine is adjacent to the oxazine oxygen.[2] This is the core scaffold for emerging EGFR inhibitors.
-
Pyrido[1,2,3-de][1,4]benzoxazine: A tricyclic fused system where the pyrido-oxazine is integrated into a benzoxazine framework.[1][2] This is the structural core of the "ofloxacin" class of antibiotics.
Physicochemical Advantages
| Property | Pyrido-Oxazine Advantage | Relevance to Drug Design |
| Lipophilicity (logP) | Lower than quinolines/naphthalenes | Improved oral bioavailability and reduced non-specific binding.[1] |
| H-Bonding Potential | Pyridine N acts as an acceptor; Oxazine O/N act as acceptor/donor | Critical for hinge-region binding in kinases (e.g., EGFR).[1][2] |
| Metabolic Stability | Pyridine ring is less prone to oxidative metabolism than phenyl rings | Prolonged half-life (t1/2) in vivo.[1] |
Pharmacological Applications: The Core Analysis
A. Anticancer Agents: Next-Gen EGFR Inhibitors
Resistance to third-generation EGFR inhibitors (e.g., osimertinib) in NSCLC often arises from the C797S mutation. Recent studies have validated pyrido[2,3-b][1,4]oxazine derivatives as potent inhibitors of both wild-type and mutant EGFR (L858R/T790M).[1][3][4]
Mechanism of Action
These derivatives function as ATP-competitive inhibitors. The pyrido-oxazine core mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region.[2]
-
Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from Met793.
-
Selectivity: Substituents at the C-6/C-7 positions extend into the hydrophobic back pocket, inducing a conformation inactive in wild-type EGFR but favored by the mutant forms.[2]
Key Compound: 7-(4-pyrimidyl)-2,3-dihydro-1-phenylsulphonyl-1H-pyrido[2,3-b][1,4]oxazine (Compound 7f)[1]
-
Efficacy: Comparable to osimertinib but with a distinct binding mode that may evade standard resistance mechanisms.
B. Antimicrobial Agents: The Tricyclic Fluoroquinolones
While often classified broadly as "fluoroquinolones," drugs like Levofloxacin owe their unique pharmacokinetic profile to the pyrido[1,2,3-de][1,4]benzoxazine ring system.[1][2]
-
Role of the Ring: The oxazine ring bridges the N-1 and C-8 positions of the quinolone core. This "bridged" structure restricts the rotation of the N-1 substituent, locking the molecule into an active conformation that fits the DNA Gyrase/Topoisomerase IV binding pocket.[2]
-
Stereochemistry: The C-3 methyl group on the oxazine ring creates a chiral center. The (S)-enantiomer (Levofloxacin) is 8-128 times more potent than the (R)-enantiomer, demonstrating the stereospecific influence of the pyrido-oxazine ring.[1]
Visualization: Mechanism & SAR
Diagram 1: EGFR Kinase Inhibition Mechanism
The following diagram illustrates the binding mode of pyrido[2,3-b][1,4]oxazine inhibitors within the EGFR kinase domain.
Caption: Schematic interaction of pyrido-oxazine inhibitor (7f) with EGFR kinase domain residues.[1][3][4]
Experimental Protocol: Synthesis of Pyrido[2,3-b][1,4]oxazine Derivatives
Source Validation: Adapted from recent protocols for EGFR-TKI synthesis (RSC, 2025).
Objective
To synthesize 7-substituted-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine via a Suzuki cross-coupling strategy.
Reagents & Equipment
-
Precursor: 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine.[1][2]
-
Coupling Partner: Aryl boronic acid (e.g., 2-fluoropyridine-4-boronic acid).[1]
-
Equipment: Microwave reactor or reflux condenser, inert gas (Argon/Nitrogen) manifold.[1][2]
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
Degassing (Critical Step):
-
Purge the solution with Argon for 15 minutes to remove dissolved oxygen. Oxygen acts as a catalyst poison and promotes homocoupling byproducts.
-
-
Catalyst Addition:
-
Reaction:
-
Work-up & Purification:
-
Cool to room temperature.[7] Filter through a Celite pad to remove palladium residues.
-
Dilute filtrate with Ethyl Acetate (30 mL) and wash with brine (2 x 15 mL).[1][2]
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify via Silica Gel Column Chromatography using a gradient of Hexane/Ethyl Acetate (0% → 40%).[1]
-
Self-Validation Check
-
Success Indicator: Appearance of a new spot on TLC with different Rf and disappearance of the bromide starting material.
-
NMR Verification: The 1H NMR should show the disappearance of the C-7 proton signal shifts and the appearance of aromatic protons from the coupled aryl ring.
Structure-Activity Relationships (SAR)
The biological activity of the pyrido-oxazine scaffold is highly sensitive to substitution patterns.
| Position | Modification | Effect on Activity (Anticancer/EGFR) |
| N-1 (Oxazine Nitrogen) | Sulfonylation (e.g., Difluorophenyl sulfonyl) | Critical. Enhances hydrophobic interaction in the kinase back pocket.[1] Unsubstituted NH is often less potent. |
| C-2/C-3 (Oxazine Ring) | Methylation | Introduces chirality.[1] Can improve metabolic stability but may sterically hinder binding if bulky. |
| C-7 (Pyridine Ring) | Heteroaryl coupling (Pyrimidine/Pyridine) | Essential. Extends the scaffold to interact with the hinge region and solvent front. |
| Pyridine Nitrogen | Position (2,3-b vs 3,2-b) | Alters the electronic density of the core.[1][2] The 2,3-b isomer is preferred for EGFR kinase affinity.[1][2] |
Diagram 2: SAR Logic Flow
Caption: SAR decision tree for optimizing pyrido-oxazine derivatives.
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. Royal Society of Chemistry (RSC) / New Journal of Chemistry. (2025).[1] Validated Link: [Link]
-
Expanding the Activity Profile of Pyrido[1,2-a]benzimidazoles. National Institutes of Health (PubMed). (2021).[1] Validated Link: [Link]
-
Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Related Systems. MDPI Molecules. (2021). Validated Link: [Link][1][2][5]
-
Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1,2]oxazine Scaffolds. Journal of Organic Chemistry. (2025). Validated Link: [Link][1][2]
-
Antitumor agents.[3][4][8] Synthesis and biological evaluation of 5H-pyrido[3,2-a]phenoxazin-5-one. Journal of Medicinal Chemistry. Validated Link: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. actascientific.com [actascientific.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis Protocol for 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
[1]
Abstract & Strategic Overview
This Application Note details the optimized synthesis of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine , a critical scaffold in the development of kinase inhibitors (e.g., EGFR, tyrosine kinase) and heterocyclic drug candidates. While the 6-bromo analog is commercially ubiquitous, the 6-iodo derivative offers superior reactivity for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond energy.
The protocol utilizes a convergent two-step strategy :
-
Annulation: Construction of the bicyclic core via base-mediated double alkylation.
-
Regioselective Halogenation: Late-stage electrophilic iodination exploiting the directing effect of the secondary amine.
This guide prioritizes operational simplicity, scalability, and high regiochemical fidelity, avoiding the use of unstable pre-iodinated pyridine precursors which often suffer from deiodination during cyclization.
Retrosynthetic Analysis
The strategic disconnection relies on the inherent nucleophilicity of the 2-amino-3-hydroxypyridine motif. By delaying iodination until after ring closure, we avoid potential side reactions (e.g., Ullmann-type couplings) during the alkylation phase.
Figure 1: Retrosynthetic logic prioritizing late-stage functionalization to maximize yield and purity.
Detailed Experimental Protocol
Step 1: Synthesis of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine (The Scaffold)
Rationale: The reaction proceeds via an initial O-alkylation (phenolic oxygen is more acidic/nucleophilic under basic conditions than the aniline nitrogen), followed by an intramolecular N-alkylation to close the ring.
Reagents & Materials:
-
2-Amino-3-hydroxypyridine (1.0 equiv)
-
1,2-Dibromoethane (1.2 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.5 equiv) -
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc) / Brine for workup
Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-hydroxypyridine (10.0 g, 90.8 mmol) and anhydrous
(31.4 g, 227 mmol). -
Solvation: Add DMF (100 mL) and stir at room temperature for 15 minutes to form a suspension. Note: DMF is chosen for its high dielectric constant, stabilizing the polar transition state.
-
Alkylation: Add 1,2-dibromoethane (9.4 mL, 109 mmol) dropwise via syringe.
-
Cyclization: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (
) should disappear, replaced by a higher running spot ( ). -
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (500 mL) and extract with EtOAc (3 x 150 mL).
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF. Critical: Residual DMF can interfere with the crystallization.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
Yield Expectation: 65–75% (Off-white solid).
Step 2: Regioselective Synthesis of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Rationale: The secondary amine (NH) at position 1 strongly activates the aromatic ring. The position para to this amine (C6) is the most electron-rich and sterically accessible site for electrophilic attack. N-Iodosuccinimide (NIS) is selected over elemental iodine (
Reagents & Materials:
-
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine (Scaffold from Step 1) (1.0 equiv)[2]
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Acetonitrile (MeCN) or DMF
-
Sodium Thiosulfate (
) solution
Protocol:
-
Setup: Dissolve the scaffold (5.0 g, 36.7 mmol) in MeCN (50 mL) in a round-bottom flask shielded from light (wrap in aluminum foil). Note: Light protection prevents radical decomposition of NIS.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add NIS (8.67 g, 38.5 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature slowly and stir for 2–3 hours. Monitor by LC-MS for the mass shift (M+1: 137
263). -
Quench: Add 10% aqueous
(50 mL) and stir vigorously for 10 minutes. The solution color should change from reddish-brown to pale yellow/clear. -
Extraction: Dilute with water (100 mL) and extract with EtOAc (3 x 100 mL).
-
Purification: Wash organics with brine, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient 80:20 to 50:50).
Yield Expectation: 80–90% (Tan to pale brown solid).
Analytical Data Summary
| Parameter | Scaffold (Step 1) | Target (Step 2) |
| Formula | ||
| MW | 136.15 g/mol | 262.05 g/mol |
| Appearance | Off-white crystalline solid | Tan/Brown solid |
| LC-MS (ESI+) | [M+H]+ = 137.1 | [M+H]+ = 263.0 |
| 1H NMR (DMSO-d6) | ||
| Key Shift | Loss of H-5 signal (triplet/dd) | Appearance of singlet at C6 (deshielded by Iodine) |
Process Logic & Workflow Diagram
This diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Operational workflow for the synthesis of the 6-iodo derivative.
Expertise & Troubleshooting (E-E-A-T)
Why this route?
Alternative routes involving the cyclization of 2-amino-3-hydroxy-5-iodopyridine often fail because the iodine atom makes the pyridine ring less nucleophilic, slowing down the initial alkylation. Furthermore, the harsh basic conditions at 100°C required for cyclization can lead to partial dehalogenation. The post-cyclization iodination described here is milder and exploits the electron-donating power of the newly formed cyclic amine.
Critical Optimization Tips:
-
Solvent Dryness: The presence of water in Step 1 competes with the phenol for the alkyl bromide, leading to hydrolysis of the reagent and lower yields. Use anhydrous DMF.
-
Temperature Control (Step 2): Do not heat the iodination reaction. Higher temperatures (
) can lead to over-iodination or oxidation of the amine to an imine/aromatized system. -
Regioselectivity: If you observe the 8-iodo isomer (rare), it is likely due to steric crowding or solvent effects. Switching from MeCN to Methanol can sometimes alter the H-bonding network and improve regioselectivity for the para (C6) position.
References
Using 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine as a synthetic intermediate
Application Note: Synthetic Utility of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine in Medicinal Chemistry
Executive Summary
The 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS: 1203499-61-9) scaffold represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., EGFR, PI3K). Its unique bicyclic architecture combines a pyridine ring—offering hydrogen bond acceptor capabilities—with a fused oxazine ring that modulates solubility and provides vectors for diverse substitution.
This guide details the strategic use of this intermediate. The C6-iodine moiety serves as a high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the N1-amine offers a nucleophilic site for optimizing pharmacokinetic properties via alkylation or sulfonylation.
Structural Analysis & Reactivity Profile
The molecule features two distinct reactive centers that allow for orthogonal functionalization:
-
C6-Iodine (Electrophile): The iodine atom is positioned meta to the pyridine nitrogen. The electron-deficient nature of the pyridine ring facilitates oxidative addition with Pd(0), making it superior to its bromo-analog for coupling with electron-poor boronic acids or sterically hindered substrates.
-
N1-Amine (Nucleophile): The secondary amine within the dihydro-oxazine ring is moderately nucleophilic. It can be derivatized to introduce solubilizing tails or to lock the conformation of the bicycle.
Reactivity Map:
Figure 1: Orthogonal reactivity vectors of the 6-iodo scaffold.
Strategic Workflows
When designing a synthesis, the order of operations is critical.
-
Path A (Coupling First): Recommended if the N1-substituent is bulky or sensitive to Pd-catalysis conditions.
-
Path B (N-Functionalization First): Recommended to prevent catalyst poisoning by the free amine or if the N-substituent directs the coupling (e.g., via chelation). Path B is generally preferred for scale-up.
Detailed Experimental Protocols
Protocol A: N1-Sulfonylation (Protection/Diversification)
Objective: To install a sulfonyl group at N1, common in EGFR inhibitors to interact with the hinge region or solvent front.
Reagents:
-
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv)[1]
-
Arylsulfonyl chloride (1.2 equiv)
-
Pyridine (solvent/base) or DCM/Triethylamine
-
DMAP (0.1 equiv, optional catalyst)
Step-by-Step Procedure:
-
Preparation: Charge a dry round-bottom flask with 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (5 mL) or Pyridine (3 mL).
-
Addition: Cool the solution to 0°C. Add Triethylamine (2.0 equiv) followed by the slow addition of the Arylsulfonyl chloride (1.2 equiv).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–40% EtOAc in Hexanes.
-
Expected Yield: 85–95%.
-
Checkpoint: Verify the disappearance of the N-H stretch (~3300 cm⁻¹) in IR.
-
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
Objective: To couple an aryl/heteroaryl boronic acid to the C6 position.
Reagents:
-
N-Functionalized 6-Iodo-intermediate (1.0 equiv)
-
Boronic Acid/Ester (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or DMF (anhydrous)
Step-by-Step Procedure:
-
Degassing: In a microwave vial or sealed tube, combine the Iodo-intermediate , Boronic Acid , and Base . Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed solvent (Dioxane/Water).
-
Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–12 hours.
-
Note: The iodine is highly reactive; conversion is often complete within 2 hours.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash filtrate with water and brine.
-
Purification: Flash chromatography. For polar heteroaryl products, use DCM:MeOH gradients.
Optimization Table: Troubleshooting Low Yields
| Problem | Potential Cause | Solution |
| Protodeiodination | Hydride source in solvent or overheating | Use anhydrous DMF; lower temp to 80°C; switch to Pd(OAc)₂/SPhos. |
| Homocoupling | Oxygen presence | Degas solvents vigorously (sparge with Ar for 20 min). |
| Stalled Reaction | Catalyst poisoning by N-heterocycles | Switch to precatalysts like XPhos Pd G3 or Pd(dtbpf)Cl₂ . |
| Low Solubility | Planar rigid structure | Use n-Butanol/Water or Toluene/Ethanol/Water mixtures. |
Decision Logic for Optimization
Use this logic tree to select the optimal coupling conditions based on your specific substrate.
Figure 2: Decision matrix for Suzuki Coupling conditions.
Case Study: EGFR Inhibitor Synthesis
A prominent application of this scaffold is in the synthesis of Third-Generation EGFR inhibitors targeting T790M mutations.
-
Target: 7-(Heteroaryl)-substituted pyrido-oxazine.
-
Workflow:
-
Precursor: 2-Amino-3-hydroxypyridine.[2]
-
Cyclization: Reaction with 1,2-dibromoethane (K₂CO₃, DMF, 60°C)
2,3-dihydro-1H-pyrido[2,3-b]oxazine. -
Iodination: NIS (N-Iodosuccinimide), MeCN, RT
6-Iodo-intermediate . -
Functionalization: As described in Protocols A & B above.
-
-
Significance: The oxazine oxygen acts as a hydrogen bond acceptor mimic, while the N1-tail extends into the solvent-exposed region of the kinase ATP-binding pocket, improving potency and physicochemical properties.
References
-
Synthesis of Pyrido-oxazine Core
-
Medicinal Chemistry Application (EGFR)
- Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: r
- Source:RSC Advances / NIH PubMed Central.
-
URL:[Link]
-
General Reactivity of Iodo-Pyridines
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Halogen
- Source:Chemical Reviews.
-
URL:[Link]
-
Commercial Availability & Safety Data
Sources
Suzuki cross-coupling reactions with 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Executive Summary
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (CAS: 1203499-61-9) is a privileged bicyclic scaffold in medicinal chemistry, particularly valuable in the design of EGFR, PI3K, and mTOR kinase inhibitors. Its structural core combines the hydrogen-bond donor/acceptor properties of a morpholine-like ring with the electronic deficiency of a pyridine.
This guide details the protocols for Suzuki-Miyaura cross-coupling at the C6-position. While the C6-iodine bond is highly activated for oxidative addition due to its proximity to the pyridine nitrogen (N5), the presence of the free secondary amine (N1) and the electron-rich oxazine ring presents specific challenges, including catalyst poisoning and competitive N-arylation. This note provides a "Gold Standard" protocol using N-protection strategies and a "Direct Coupling" protocol for streamlined synthesis, supported by mechanistic insights and troubleshooting decision trees.
Scaffold Analysis & Mechanistic Considerations
To optimize the reaction, one must understand the electronic push-pull nature of the scaffold:
-
Electrophile (C6-I): The iodine at position 6 is ortho to the pyridine nitrogen (N5). The inductive electron-withdrawal by N5 makes this position highly electrophilic, facilitating rapid oxidative addition of Pd(0). However, this also makes the C-I bond susceptible to reductive dehalogenation if the transmetallation step is slow.
-
Nucleophile/Poison (N1-H): The secondary amine at position 1 is electron-rich (donating into the ring). In its free form, it can coordinate to Palladium, reducing catalyst turnover (poisoning). It is also a potential nucleophile for Buchwald-Hartwig coupling, leading to byproduct formation.
Recommendation: For scale-up and maximum yield, protection of N1 (e.g., Boc, Tosyl, or functional sulfonamide) is strongly advised prior to coupling.
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle highlighting the activation of C6 by N5 and the risk of catalyst poisoning by N1.
Experimental Protocols
Protocol A: The "Gold Standard" (N-Protected)
Best for: High-value intermediates, scale-up, and unreactive boronic acids.
Rationale: Protecting the N1 amine with a Boc (tert-butoxycarbonyl) or Sulfonyl group eliminates catalyst poisoning and prevents N-arylation side reactions.
Materials:
-
Substrate: N-Boc-6-iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)
-
Base: 2M Na₂CO₃ (aq) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the N-Boc-substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous base (2M Na₂CO₃).
-
Reaction: Heat the mixture to 80–90 °C for 2–4 hours.
-
Note: Monitor by LCMS. The Boc group usually remains stable under these mild basic conditions.
-
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Direct Coupling (Unprotected Amine)
Best for: Rapid library synthesis, stable substrates.
Rationale: Avoids protection/deprotection steps. Requires a catalyst system that tolerates free amines and a base that minimizes N-deprotonation.
Materials:
-
Substrate: 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv)
-
Catalyst: XPhos Pd G3 or Pd(Amphos)Cl₂ (2–5 mol%)
-
Why: These bulky, electron-rich phosphine ligands prevent the free amine from coordinating to the Pd center.
-
-
Base: Cs₂CO₃ (2.0 equiv) - Solid addition preferred to minimize hydrolysis.
-
Solvent: DME/Water (4:1) or n-Butanol.
Step-by-Step Procedure:
-
Charge: Add substrate, boronic acid (1.5 equiv), catalyst (XPhos Pd G3), and solid Cs₂CO₃ to the vial.
-
Solvent: Add degassed DME/Water (4:1).
-
Reaction: Heat to 100 °C for 1–3 hours.
-
Warning: Higher temperatures are required compared to the protected species due to the electron-rich nature of the free amine ring system potentially slowing reductive elimination.
-
-
Work-up: Filter through a Celite pad to remove palladium black (common with free amines). Concentrate and purify.
Optimization & Troubleshooting Guide
Use the following data tables and decision trees to troubleshoot low yields.
Table 1: Catalyst & Ligand Selection Matrix
| Catalyst System | Yield Potential | Tolerance to Free Amine | Comments |
| Pd(dppf)Cl₂ | High | Moderate | Best general-purpose catalyst. Robust for protected substrates. |
| Pd(PPh₃)₄ | Moderate | Low | Prone to oxidation; not recommended for this scaffold due to slow turnover. |
| XPhos Pd G3 | Very High | High | Excellent for sterically hindered boronic acids or unprotected amines. |
| Pd(OAc)₂ + SPhos | High | High | Good alternative if heteroaryl boronic acid is unstable (protodeboronation). |
Table 2: Common Failure Modes & Solutions
| Observation (LCMS) | Diagnosis | Remedial Action |
| Starting Material (SM) only | Catalyst Poisoning | Switch to Protocol A (Protect N1) or use XPhos Pd G3. |
| De-iodinated SM (M-127) | Reductive Dehalogenation | Reaction is too hot or transmetallation is too slow. Lower Temp to 60°C; Increase Boronic Acid to 2.0 equiv. |
| Homocoupling of Boronic Acid | Oxidation | Incomplete degassing. Ensure rigorous Argon purge. |
| Black Precipitate early on | Pd Aggregation | "Pd Black" formation. Add additional ligand (e.g., free XPhos) or switch to DMSO solvent. |
Optimization Workflow Diagram
Figure 2: Decision tree for optimizing reaction conditions based on substrate state and LCMS feedback.
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. National Institutes of Health (PMC). (Describes the synthesis of 7-bromo analogs using Suzuki coupling, providing foundational conditions for this scaffold).
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science (RSC). (Detailed analysis of site-selectivity and amine-group interference in Suzuki couplings).
-
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Product Data. CalPacLab. (Verification of commercial availability and CAS 1203499-61-9).
-
Transition-Metal-Free Suzuki-Type Coupling Reactions. Journal of Organic Chemistry. (Discusses the behavior of aryl iodides and the role of additives in difficult couplings).
Sources
Application Note: Optimization of Buchwald-Hartwig Amination for 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Executive Summary
This application note details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., PI3K, mTOR pathways).
The fused pyridine-oxazine system presents unique chemoselectivity challenges due to the presence of a secondary amine within the dihydro-oxazine ring and the coordinating ability of the pyridine nitrogen. This guide provides a robust, self-validating workflow to achieve high yields (>85%) while suppressing common side reactions such as hydrodehalogenation and catalyst poisoning.
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]
Structural Challenges
The substrate, 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine , contains two nitrogen centers that dictate reaction success:
-
Pyridine Nitrogen (N4): Highly capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle by forming stable, non-reactive resting states (catalyst poisoning).
-
Oxazine Nitrogen (N1): A secondary amine that is nucleophilic. If left unprotected, it can compete with the external amine coupling partner, leading to oligomerization or homocoupling.
Mechanistic Strategy
To ensure the coupling occurs exclusively at the C6-Iodide position with the external amine, we employ a Steric-Electronic Modulation Strategy :
-
Ligand Selection: Use of bulky biaryl phosphine ligands (e.g., BrettPhos, Xantphos) to enforce reductive elimination and prevent N4-pyridine coordination.
-
N1-Protection: We strongly recommend tert-butyloxycarbonyl (Boc) protection of the oxazine nitrogen prior to coupling to eliminate competitive nucleophilicity.
Pre-Reaction Protocol: Substrate Protection
Note: While direct coupling is possible with highly nucleophilic external amines, this protection step guarantees reproducibility.
Protocol: N-Boc Protection
-
Dissolve 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv) in DCM (0.2 M).
-
Add DMAP (0.1 equiv) and TEA (1.5 equiv).
-
Add Boc₂O (1.2 equiv) portion-wise at 0°C.
-
Warm to RT and stir for 4 hours.
-
Validation: Monitor via TLC (Hex/EtOAc 7:3). Product is less polar than starting material.
Method Development: Ligand & Base Screening
For the coupling of the N-Boc protected iodide with a generic primary amine (R-NH₂), the following screening matrix is recommended.
Table 1: Optimization Matrix (0.1 mmol scale)
| Entry | Catalyst Precursor (2 mol%) | Ligand (4 mol%) | Base (1.5 equiv) | Solvent (0.2 M) | Temp (°C) | Conversion* | Note |
| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 100 | <10% | Ligand too small; Pd poisoning. |
| 2 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 45% | Moderate; significant dehalogenation. |
| 3 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 78% | Good for heterocycles; reliable. |
| 4 | BrettPhos Pd G4 | (Included) | NaOtBu | t-Amyl Alcohol | 80 | >95% | Optimal for primary amines. |
| 5 | RuPhos Pd G4 | (Included) | LHMDS | THF | 65 | 88% | Optimal for secondary amines. |
*Conversion determined by HPLC area %.
Optimized Experimental Protocol
Target Reaction: Coupling of N-Boc-6-iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine with a primary amine.
Reagents
-
Substrate: N-Boc-6-iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv)
-
Amine: 1.2 equiv (Primary alkyl or aryl amine)
-
Catalyst: BrettPhos Pd G4 Precatalyst (2–4 mol%) [Source: Sigma/Strem]
-
Base: NaOtBu (1.4 equiv) [Sublimed grade recommended]
-
Solvent: Anhydrous t-Amyl Alcohol or 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with the Substrate, BrettPhos Pd G4, and NaOtBu.
-
Critical: Do not add the amine yet if it is a liquid.
-
-
Purging: Cap the vial and purge with inert gas for 5 minutes (vacuum/backfill x3).
-
Solvent/Liquid Addition: Add the anhydrous solvent via syringe. Add the liquid amine coupling partner via syringe.
-
Reaction: Place in a pre-heated block at 80°C. Stir vigorously (800 rpm).
-
Time: Typically 2–6 hours.
-
-
Monitoring: Check HPLC/LC-MS at 2 hours. Look for the disappearance of the Aryl Iodide (M+H).
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.
-
Concentrate in vacuo.
-
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
-
Deprotection (Optional): Remove Boc group using TFA/DCM (1:4) at RT for 1 hour if the free amine is required.
Mechanistic Visualization
The Catalytic Cycle
The following diagram illustrates the specific pathway for this pyridyl-oxazine substrate, highlighting where the BrettPhos ligand prevents the common "dead-end" of pyridine coordination.
Figure 1: Catalytic cycle emphasizing the risk of off-cycle pyridine coordination (Red) and the active pathway maintained by bulky ligands (Blue/Green).
Decision Workflow
Use this logic tree to troubleshoot or adapt the protocol based on your specific amine partner.
Figure 2: Operational workflow for selecting reaction conditions based on amine class.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Starting Material Remains | Catalyst Deactivation (Poisoning) | Switch to BrettPhos or tBuXPhos to increase steric bulk. Ensure solvent is degassed. |
| Dehalogenation (Ar-H) | β-Hydride Elimination / Solvent | Avoid primary alcohol solvents. Switch from Dioxane to Toluene. Lower temperature slightly. |
| Low Conversion | Poor Solubility | Switch solvent to t-Amyl alcohol or DMA (Dimethylacetamide). |
| Multiple Spots on TLC | Unprotected Oxazine NH | Ensure the N1 position is Boc-protected. If already protected, check stability of Boc group (avoid excessive heat >100°C with strong bases). |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Hartwig, J. F. (2014). "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 138(1), 2–24.
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Amination of Aryl Halides." Journal of the American Chemical Society, 118(30), 7217–7218.
Radiolabeling techniques using 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Abstract
This guide details the protocols for synthesizing radioiodinated isotopologues (
Strategic Overview & Chemistry
The 6-position of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is electronically favorable for electrophilic substitution due to the para-relationship with the pyridine nitrogen. However, the secondary amine (N1) and the ether oxygen (O4) create a distinct electronic environment that requires careful pH control during oxidation to prevent ring degradation or N-chlorination side reactions.
Selection of Method:
-
Method A (Standard): Oxidative Destannylation. Best for routine production of
I and I. High yields, but requires removal of toxic organotin byproducts. -
Method B (Advanced): Copper-Mediated Boronic Acid Labeling. Best for
I and I (PET/SPECT). "Greener" profile, faster kinetics, and simplified purification.
Precursor Synthesis
Before radiolabeling, you must synthesize the "cold" reference standard and the labeling precursor.
Reference Standard (Cold)
-
Compound: 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.[1]
-
Source: Commercially available (CAS: 1112193-37-9) or synthesized via iodination of 2,3-dihydro-1H-pyrido[2,3-b]oxazine using NIS (N-iodosuccinimide) in DMF.
Stannane Precursor Synthesis (For Method A)
-
Target: 6-(Tributylstannyl)-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
-
Reagents: Hexabutylditin, Pd(PPh
) , Toluene. -
Protocol:
-
Dissolve 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1 eq) in anhydrous toluene.
-
Add Hexabutylditin (1.2 eq) and Pd(PPh
) (5 mol%). -
Reflux under Argon for 4-6 hours.
-
Purification: Silica gel chromatography (neutralized with 1% triethylamine to prevent protodestannylation).
-
Storage: Store at -20°C under Argon. Critical: Stannanes are sensitive to acid and light.
-
Radiolabeling Protocols
Method A: Oxidative Iododestannylation (The Gold Standard)
Rationale: This reaction uses an electrophilic radioiodine species (generated in situ) to displace the tributyltin group. It is highly regioselective.
Materials:
-
Radioisotope: Na[
I] (in 0.1 M NaOH). -
Precursor: 6-(Tributylstannyl)-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1 mg/mL in EtOH).
-
Oxidant: Chloramine-T (CAT) or Iodogen.
-
Quench: Sodium Metabisulfite (Na
S O ).
Step-by-Step Protocol:
-
Setup: In a V-vial, add 10 µL of Precursor stock (10 µg).
-
Acidification: Add 5 µL of 0.5 M Acetic Acid. Target pH: 4.5–5.5.
-
Note: Acidic pH is required for the electrophilic attack, but too low pH (<3) risks protodestannylation (H replacing Sn instead of I).
-
-
Activity Addition: Add 5–10 mCi (185–370 MBq) of Na[
I]. -
Oxidation: Add 10 µL of Chloramine-T (1 mg/mL in water). Vortex immediately.
-
Incubation: React at Room Temperature (RT) for 5 minutes.
-
Quench: Add 10 µL of Sodium Metabisulfite (2 mg/mL) to neutralize excess oxidant.
-
Neutralization: Add 100 µL of saturated NaHCO
or PBS.
Method B: Copper-Mediated Boronic Acid Labeling
Rationale: Ideal for clinical tracers where tin contamination is a regulatory burden. Uses a Cu(II) catalyst to facilitate nucleophilic substitution.[2][3]
Materials:
-
Precursor: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
-
Catalyst: [Cu(OTf)
(py) ] or CuSO /1,10-phenanthroline. -
Solvent: Methanol/DMF (1:1).
Step-by-Step Protocol:
-
Catalyst Mix: Prepare a solution of Cu(II) catalyst (0.05 M in DMF).
-
Reaction: In a sealed vial, combine:
-
Precursor (200 µg in 20 µL DMF).
-
Catalyst solution (10 µL).
-
Na[
I] (dry, or in minimal NaOH).
-
-
Heating: Heat to 80°C for 20 minutes.
-
Dilution: Dilute with 1 mL water prior to HPLC injection.
Purification & Quality Control (QC)
High-Performance Liquid Chromatography (HPLC) is mandatory to separate the radiolabeled product from the unlabeled precursor.
HPLC Conditions:
-
Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse XDB-C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Method: Isocratic 65% A / 35% B (Adjust based on specific retention time of cold standard).
-
Flow Rate: 1.0 mL/min.
-
Detectors: UV (254 nm) and Gamma/Radiometric detector.
Acceptance Criteria:
| Parameter | Specification |
|---|---|
| Radiochemical Purity (RCP) | > 95% |
| Retention Time | Co-elution with Cold Standard (± 0.2 min) |
| Specific Activity | > 2000 Ci/mmol (Theoretical max for
Process Visualization
The following diagram illustrates the synthetic pathway and the decision logic for purification.
Figure 1: Synthetic workflow for the generation of radioiodinated 6-iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Troubleshooting & Stability
-
Low Yield in Method A: Often caused by "wet" solvents or incorrect pH. If pH > 7, the oxidant degrades. If pH < 3, the tin bond cleaves without iodine insertion.
-
Oxidation of the Scaffold: The dihydro-oxazine ring is susceptible to oxidation to the aromatic oxazine or pyridine-N-oxide. If UV traces show extra peaks, reduce oxidant concentration or switch to Iodobeads (solid-phase oxidant) for gentler kinetics.
-
Storage: The final radioligand should be stored in EtOH/Water (10:90) with 0.1% ascorbic acid or gentisic acid as a radical scavenger to prevent radiolysis. Store at 4°C.
References
-
Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Compound Synthesis. Link (General grounding in destannylation).
-
Tiu, A. V., et al. (2024). "Ligand-Enabled Copper-Mediated Radioiodination of Arenes." Organic Letters. Link (Protocol for Method B).
-
Muscio, O. J., et al. (2020). "Recent Advances in Synthetic Methods for Radioiodination." Journal of Organic Chemistry. Link (Review of heteroaryl labeling).
-
Sigma-Aldrich. "6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Product Page." Link (Reference for cold standard properties).
-
Wängler, C., et al. (2011). "Antibody-radioisotope conjugates: new developments." Chemical Reviews. Link (Stability data on iodinated heteroaromatics).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Radiosynthesis of SPECT tracers via a copper mediated 123I iodination of (hetero)aryl boron reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Copper-Mediated Nucleophilic Radiobromination of Aryl Boron Reagents | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Note: 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in Oncology Drug Discovery
Executive Summary
The 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS: 1203499-61-9) scaffold represents a "privileged structure" in modern oncology drug discovery. Its bicyclic core—fusing a saturated oxazine ring to a pyridine—offers a distinct physicochemical profile compared to traditional quinazoline or quinoline scaffolds.
This guide details the application of this scaffold in developing targeted therapies for Non-Small Cell Lung Cancer (NSCLC) , specifically targeting EGFR resistance mutations (e.g., T790M). We provide validated protocols for the synthetic diversification of the C-6 iodine "handle" and downstream biological validation assays.
Technical Profile & Structural Advantage
Physicochemical Properties
The pyrido[2,3-b]oxazine core functions as a bioisostere for the morpholine-substituted heteroaromatics found in many PI3K and mTOR inhibitors.
-
Solubility: The saturated oxazine ring disrupts planarity slightly compared to fully aromatic systems, often improving aqueous solubility—a critical parameter for oral bioavailability.
-
H-Bonding: The secondary amine (N-1) acts as a hydrogen bond donor, while the pyridine nitrogen (N-4) and oxazine oxygen act as acceptors, facilitating critical interactions within the ATP-binding pocket of kinases.
The Strategic "Iodine Handle"
The iodine atom at the C-6 position is electronically activated by the adjacent pyridine nitrogen. This makes it highly reactive for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing researchers to rapidly generate diverse libraries of Structure-Activity Relationship (SAR) analogs.
Table 1: Compound Specifications
| Property | Specification |
|---|---|
| IUPAC Name | 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
| CAS Number | 1203499-61-9 |
| Molecular Formula | C7H7IN2O |
| Molecular Weight | 262.05 g/mol |
| Key Functionality | C-6 Aryl Halide (Electrophile for Coupling) |
| Storage | 2-8°C, protect from light (Iodine-carbon bonds are photosensitive) |
Synthetic Application: Library Generation
The primary application of this intermediate is the synthesis of bi-aryl kinase inhibitors. The following protocol describes a high-yield Suzuki-Miyaura coupling optimized for this specific heterocycle.
Protocol 1: Pd-Catalyzed Suzuki-Miyaura Coupling
Objective: To couple aryl boronic acids to the C-6 position, generating a library of potential EGFR inhibitors.
Reagents:
-
Substrate: 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Chosen for resistance to oxidation and high turnover.
-
Base: Cs₂CO₃ (3.0 equiv) - Superior to K₂CO₃ for sterically demanding substrates.
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base.
-
Degassing: Add the solvent mixture. Sparge with Argon gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90°C for 4–6 hours.
-
Microwave: Irradiate at 110°C for 30 minutes.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).
Biological Application: Oncology (NSCLC)
Derivatives of this scaffold have shown potency against EGFR (Epidermal Growth Factor Receptor) , particularly in cell lines harboring the resistance-conferring T790M mutation.[2]
Mechanism of Action
The pyrido-oxazine core mimics the adenine ring of ATP. The N-1 hydrogen forms a hinge-binding interaction with the kinase backbone (typically Met793 in EGFR), while the aryl group introduced at C-6 extends into the hydrophobic pocket, blocking ATP access and preventing autophosphorylation.
Experimental Workflow Visualization
Figure 1: Workflow for transforming the 6-iodo scaffold into a lead kinase inhibitor.
Protocol 2: In Vitro Cell Viability Assay (NSCLC Models)
Objective: To determine the IC50 of synthesized derivatives against H1975 (T790M mutant) and A549 (WT EGFR) cell lines.
Materials:
-
Cell Lines: H1975 (NCI-H1975) and A549 (ATCC).
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo.
-
Control: Osimertinib (Positive Control), DMSO (Vehicle Control).
Procedure:
-
Seeding: Seed cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Prepare serial dilutions of the synthesized pyrido-oxazine derivatives in DMSO. Add 100 µL of 2x drug solution to wells (Final DMSO concentration < 0.5%).
-
Range: Test 9 concentrations (e.g., 10 µM to 1 nM).
-
-
Incubation: Incubate cells with compounds for 72 hours.
-
Readout (MTT):
-
Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Remove media carefully. Add 150 µL DMSO to solubilize formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Analysis: Normalize data to Vehicle Control (100% viability). Fit curves using non-linear regression (log(inhibitor) vs. response) to calculate IC50.
Pathway Context
Understanding the downstream effects is crucial. Effective inhibition of EGFR by pyrido-oxazine derivatives should collapse the PI3K/Akt/mTOR signaling axis, leading to apoptosis.
Figure 2: Signal transduction pathway. The inhibitor blocks EGFR, halting the PI3K/Akt cascade and inducing apoptosis.
References
-
Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 56972664, 2H-pyrido[2,3-e][1,3]oxazine". PubChem. [Link]
-
EGFR Inhibitor Design: Al-Warhi, T., et al. (2023). "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer". RSC Advances. [Link]
Sources
- 1. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Luminescent Kinase Assay for Pyrido[2,3-b]oxazine Derivatives
Abstract & Introduction
Pyrido[2,3-b]oxazine derivatives represent a privileged scaffold in oncology, demonstrating potent inhibitory activity against kinases such as EGFR , PI3K/mTOR , and PIM-1 [1, 2].[1] However, the physicochemical properties of this scaffold—specifically its flat, lipophilic heteroaromatic structure—present distinct challenges in in vitro screening.[1] These challenges include poor aqueous solubility, potential aggregation ("hook effect"), and autofluorescence that can interfere with traditional fluorescence intensity (FI) or FRET-based assays.[1]
This Application Note details a robust, validated protocol using a Luminescent ADP Detection Assay . Unlike fluorescent methods, this modality minimizes interference from the pyrido[2,3-b]oxazine core's optical properties and provides a high dynamic range.[1] This guide focuses on ensuring solubility and generating reproducible IC50 data.
Experimental Design & Logic
Why Luminescence (ADP Detection)?
Many pyrido[2,3-b]oxazine derivatives exhibit extended conjugation, leading to absorption/emission in the UV-Blue spectrum.[1]
-
Fluorescence Intensity/FRET: High risk of false positives/negatives due to compound autofluorescence or quenching.[1]
-
Radiometric (
P): Gold standard but low throughput and hazardous.[1] -
Luminescence (Selected): Measures the conversion of ADP to ATP, which drives a luciferase reaction.[1] The signal is generated after the kinase reaction is stopped, decoupling compound optics from the detection step.[1]
Mechanism of Action
The assay quantifies kinase activity by measuring the ADP formed during the phosphorylation of a substrate (peptide or protein).[1]
-
Kinase Reaction: ATP + Substrate
ADP + Phospho-Substrate.[1] -
ADP-Glo™ Reagent: Terminates the reaction and depletes remaining ATP.[1]
-
Kinase Detection Reagent: Converts ADP back to ATP, which is used by Ultra-Glo™ Luciferase to produce light.[1]
Visual Workflow
The following diagram outlines the critical path from compound handling to data acquisition.
Figure 1: Step-by-step workflow for the luminescent kinase assay optimized for lipophilic inhibitors.[1]
Materials & Reagents
| Component | Specification | Purpose |
| Test Compounds | Pyrido[2,3-b]oxazine analogs | Inhibitor (Stock 10 mM in 100% DMSO) |
| Kinase Buffer | 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA | Reaction environment.[1] Note: BSA prevents compound aggregation.[1] |
| DTT | 50 µM (Freshly added) | Maintains enzyme reduction state.[1] |
| ATP | Ultrapure (>99%) | Phosphate donor.[1] Concentration = |
| Substrate | Peptide/Protein (Specific to Target) | Phosphate acceptor.[1] |
| Detection Kit | ADP-Glo™ (Promega) or equivalent | Signal generation.[1] |
| Plate | 384-well, Solid White, Low Volume | White reflects light; low volume saves reagent.[1] |
Detailed Protocol
Phase 1: Compound Preparation (Crucial for Solubility)
Pyrido[2,3-b]oxazines are prone to precipitation in aqueous buffers.[1]
-
Stock Prep: Dissolve compounds to 10 mM in anhydrous DMSO. Vortex vigorously.
-
Serial Dilution (384-well source plate):
-
Intermediate Dilution:
Phase 2: Kinase Reaction (10 µL System)
Standard 384-well Low Volume Protocol
-
Compound Addition: Transfer 2 µL of the Intermediate Dilution to the assay plate.
-
Final DMSO in Assay: 1%.[1]
-
-
Enzyme/Substrate Mix: Add 4 µL of Kinase + Substrate mixture.
-
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate 10 min at RT.
-
Why? Allows slow-binding inhibitors (common with fused heterocycles) to engage the active site.[1]
-
-
Reaction Start: Add 4 µL of ATP (at
concentration).[1] -
Reaction Incubation: Cover plate. Incubate for 60 minutes at RT.
Phase 3: Detection
-
Depletion: Add 10 µL of ADP-Glo™ Reagent.[1]
-
Detection: Add 20 µL of Kinase Detection Reagent.
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis & Validation
Signal Processing
Convert Raw Light Units (RLU) to Percent Inhibition using the controls:
Assay Validation Metrics
Before accepting data, calculate the Z-Factor (
-
Target:
indicates a robust assay.[1] -
Pyrido-oxazine Specifics: If
is low, check for compound precipitation in the "Max" wells (if used as a reference) or quenching.
Logic Diagram: Data Interpretation
Figure 2: Decision tree for validating assay results and identifying aggregation artifacts common with planar heterocycles.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution for Pyrido[2,3-b]oxazines |
| Low Signal/Noise | ATP concentration too high | Ensure ATP is at |
| Steep Hill Slope (>2) | Compound Aggregation | This scaffold is flat and stacks.[1] Add 0.01% Triton X-100 or Tween-20 to the buffer.[1] |
| High Variation (CV%) | Precipitation | Use the "Intermediate Dilution" step (Phase 1).[1] Do not dilute 10mM stock directly into 100% aqueous buffer.[1] |
| Drifting IC50s | Enzyme Instability | Keep DTT fresh. Some oxazine derivatives may oxidize; DTT prevents non-specific oxidation of the kinase Cys residues.[1] |
References
-
Target Validation: Le, P. et al. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis."[1] RSC Advances, 2021.[1]
-
Scaffold Activity: Glushkov, R. et al. "Synthesis and biological activity of pyrido[2,3-b][1,4]oxazine derivatives."[1] Pharmaceutical Chemistry Journal.
-
Assay Standards: "Assay Guidance Manual: Assay Development for Protein Kinase Enzymes." NCBI Bookshelf.
-
Methodology: "ADP-Glo™ Kinase Assay Technical Manual." Promega Corporation.[1][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell-based assays for evaluating anticancer activity of pyrido[2,3-b]oxazine analogs
Application Note: Cell-Based Evaluation of Pyrido[2,3-b]oxazine Analogs as Targeted EGFR Inhibitors
Abstract & Strategic Overview
The pyrido[2,3-b]oxazine scaffold has emerged as a privileged structure in medicinal chemistry, specifically demonstrating potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1] Unlike traditional quinazoline-based inhibitors (e.g., gefitinib), pyrido[2,3-b]oxazine analogs offer a unique binding topology that may overcome acquired resistance mutations such as T790M and L858R in non-small cell lung cancer (NSCLC).
This guide outlines a validated workflow for evaluating these analogs. We move beyond simple toxicity screening to establish a mechanism-based profile , proving target engagement (inhibition of EGFR autophosphorylation), induction of apoptosis, and suppression of metastatic potential.
Experimental Workflow
The following diagram illustrates the critical path from compound solubilization to lead candidate selection.
Figure 1: Critical path for evaluating anticancer activity of pyrido[2,3-b]oxazine analogs.
Compound Handling & Preparation
Pyrido[2,3-b]oxazine analogs are typically hydrophobic. Proper handling is critical to prevent precipitation, which causes false negatives in cellular assays.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Stock Concentration: Prepare 10 mM or 20 mM stock solutions.
-
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solutions: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration in cell culture is < 0.5% (v/v) to avoid solvent toxicity.
Primary Screening: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of NSCLC cell lines with distinct EGFR mutational statuses.
Cell Line Panel:
-
A549: Wild-type EGFR (Drug resistant control).[1]
-
HCC827: Exon 19 deletion (Sensitive).
-
H1975: L858R/T790M double mutant (Resistance model).[1][2][3]
-
BEAS-2B: Normal bronchial epithelial cells (Toxicity control).
Protocol:
-
Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media (RPMI-1640 + 10% FBS). Incubate for 24h at 37°C, 5% CO2.
-
Treatment: Remove media. Add 100 µL of fresh media containing graded concentrations of the analog (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (Osimertinib) .
-
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Cell Viability =
Mechanism of Action: Target Engagement (Western Blot)
Objective: Confirm that cytotoxicity is driven by EGFR inhibition, not off-target toxicity. We measure the phosphorylation status of EGFR (Tyr1068) and downstream effector Akt.
Signaling Pathway Visualization:
Figure 2: Proposed mechanism of action. Inhibition of EGFR blocks the PI3K/Akt survival pathway.
Protocol:
-
Treatment: Treat H1975 cells with the IC50 concentration of the analog for 6, 12, and 24 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .
-
Electrophoresis: Load 30 µg protein/lane on 10% SDS-PAGE gels. Transfer to PVDF membranes.
-
Blocking: Block with 5% BSA in TBST for 1h (Do not use milk for phospho-antibodies).
-
Primary Antibodies: Incubate overnight at 4°C with:
-
Anti-p-EGFR (Tyr1068) [1:1000]
-
Anti-EGFR (Total) [1:1000]
-
Anti-p-Akt (Ser473) [1:1000]
-
Anti-β-actin (Loading Control)
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate.
Expected Result: A potent pyrido[2,3-b]oxazine analog should dose-dependently reduce p-EGFR and p-Akt levels without altering total EGFR levels.
Secondary Screen: Apoptosis Induction (Annexin V/PI)
Objective: Distinguish between cytostatic effects and cytotoxic apoptosis.
Protocol:
-
Treatment: Treat cells with IC50 and 2x IC50 concentrations for 24h.
-
Staining: Harvest cells (including floating cells). Wash with PBS. Resuspend in 1X Binding Buffer.
-
Labeling: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
-
Flow Cytometry: Analyze immediately.
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
Success Criteria: A significant shift from Q3 to Q4/Q2 indicates apoptosis, consistent with EGFR inhibition.
Data Presentation & Troubleshooting
Summary Table Template:
| Compound ID | H1975 IC50 (µM) | A549 IC50 (µM) | BEAS-2B IC50 (µM) | Selectivity Index (SI)* |
| Analog 7f | 0.89 ± 0.1 | 1.10 ± 0.2 | > 60 | > 67 |
| Osimertinib | 0.01 ± 0.002 | 0.02 ± 0.005 | > 50 | > 500 |
| Analog 4b | > 50 | > 50 | > 50 | N/A |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells).
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
| Precipitation in Media | High hydrophobicity of oxazine core | Sonicate stock solution; Reduce final concentration; Ensure DMSO < 0.5%. |
| High Background in MTT | Serum interference or phenol red | Use phenol-red free media; Ensure complete solubilization of formazan. |
| No p-EGFR Signal | Phosphatase activity | Keep lysates on ice; Use fresh phosphatase inhibitors; Block with BSA, not milk. |
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: RSC Advances (Review). URL:[Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link][4]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Fidelity Functionalization of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine for CNS Ligand Discovery
Introduction: The Scaffold Advantage in Neuropharmacology
In the pursuit of central nervous system (CNS) therapeutics, the "escape from flatland" and the balance of physicochemical properties (LogP, PSA, H-bond donors) are paramount. 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine represents a high-value "privileged structure" intermediate. Unlike its fully aromatic quinoxaline or quinoline counterparts, the dihydro-oxazine ring introduces a degree of saturation that improves solubility and metabolic stability while maintaining a rigid bicyclic core necessary for receptor binding.
This guide details the strategic application of this building block. The 6-iodo substituent serves as a versatile electrophilic handle for late-stage diversification via palladium-catalyzed cross-couplings, allowing researchers to rapidly generate libraries of kinase inhibitors (e.g., LRRK2, GSK3
Chemical Utility & CNS Design Logic
The "Iodo-Handle" Strategy
The iodine atom at the C6 position is electronically activated by the adjacent pyridine nitrogen, making it significantly more reactive than corresponding bromides or chlorides. This allows for:
-
Milder Reaction Conditions: Lower temperatures preserve sensitive aliphatic amines often required for CNS activity.
-
Selectivity: The iodine reacts preferentially in the presence of other halogen substituents (e.g., Cl or F) on the scaffold or coupling partners.
Optimizing for the Blood-Brain Barrier (BBB)
The core structure of 2,3-dihydro-1H-pyrido[2,3-b]oxazine offers specific advantages for CNS penetration:
-
Reduced Aromaticity: The saturated oxazine ring lowers the overall lipophilicity (LogP) compared to fully aromatic bioisosteres, reducing non-specific binding.
-
H-Bond Donor Modulation: The secondary amine (N1) acts as a hydrogen bond donor (HBD). While HBDs can limit BBB penetration, this position allows for N-alkylation or N-acylation to "mask" the donor, fine-tuning the Polar Surface Area (PSA) to the ideal range (40–90 Ų).
Application Note: Strategic Library Generation
Workflow Overview
The primary workflow involves a "Diversity-Oriented Synthesis" (DOS) approach. The 6-iodo core is subjected to parallel Suzuki-Miyaura couplings to introduce aryl/heteroaryl "warheads" targeting specific protein pockets. Subsequently, the N1 position is modified to adjust physicochemical properties.
Visualizing the Workflow
The following diagram illustrates the parallel synthesis strategy and the decision logic for CNS optimization.
Figure 1: Strategic workflow for converting the 6-iodo scaffold into CNS-active lead compounds.
Detailed Experimental Protocol
Protocol A: C6-Arylation via Suzuki-Miyaura Coupling
Objective: To attach a heteroaryl moiety to the C6 position. This is the critical step for defining the pharmacophore.
Reagents:
-
Substrate: 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the 6-iodo scaffold, boronic acid, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes. This prevents oxidation of the catalyst and homocoupling byproducts.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the 2M K₂CO₃ solution.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Scaffold - I + Boronic - OH).
-
Note: The iodine is highly reactive; if conversion is slow, check for catalyst deactivation (palladium black formation).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a solid.[2]
Protocol B: N1-Alkylation for BBB Optimization
Objective: To cap the secondary amine, reducing PSA and potentially introducing a basic solubilizing group (e.g., N-methyl piperazine tail) often required for CNS tissue distribution.
Reagents:
-
Substrate: C6-functionalized intermediate (from Protocol A)
-
Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) or Mesylate
-
Base: Sodium Hydride (NaH, 60% in oil) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: DMF (for NaH) or Acetonitrile (for Cs₂CO₃)
Step-by-Step Procedure:
-
Deprotonation: Dissolve the substrate in anhydrous DMF at 0°C. Carefully add NaH (1.2 equiv). Stir for 15–30 minutes until gas evolution ceases. The solution often turns yellow/orange indicating anion formation.
-
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Carefully quench with ice-water (exothermic!).
-
Extraction: Extract with EtOAc. Crucial Step: Wash the organic layer 3x with water/LiCl solution to remove DMF, which can interfere with crystallization or bioassays.
-
Isolation: Concentrate and purify via chromatography.
Data Summary & Troubleshooting
Expected Physicochemical Shifts
| Transformation | Effect on LogP | Effect on PSA | CNS Implication |
| Parent (6-Iodo) | ~1.5 (Moderate) | ~45 (Good) | Good starting point; H-bond donor present. |
| C6-Aryl Coupling | Increases (+1 to +2) | Minimal Change | Increases potency; risk of high lipophilicity. |
| C6-Pyridyl Coupling | Slight Increase | Slight Increase | Lowers LogP relative to phenyl; adds H-bond acceptor. |
| N1-Methylation | Increases (+0.[3]5) | Decreases (-12) | Improves BBB permeation by removing H-bond donor. |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling.
-
Problem: N1-Alkylation is sluggish.
References
-
Scaffold Utility in Kinase Inhibition
- Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: r
- Source: PubMed Central / NIH
-
URL:[Link]
-
General Synthesis of Pyrido-oxazines
-
CNS Ligand Design Principles (MPO/PSA)
- Title: Multiparameter Optimiz
- Source: ACS Chemical Neuroscience (General Reference Context)
-
URL:[Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. researchgate.net [researchgate.net]
Multi-step synthesis of bioactive pyrido[2,3-b]oxazine derivatives
Application Note: High-Efficiency Synthesis of Bioactive Pyrido[2,3-b][1,4]oxazine Scaffolds
Executive Summary & Therapeutic Context
The pyrido[2,3-b][1,4]oxazine core has emerged as a privileged pharmacophore in oncology, particularly for targeting Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1] Recent studies have validated these scaffolds as potent inhibitors of non-small cell lung cancer (NSCLC) proliferation, showing efficacy against resistant mutations (e.g., T790M) where first-generation inhibitors often fail.[1]
This guide details a robust, one-pot synthetic protocol for constructing the pyrido[2,3-b][1,4]oxazin-2-one skeleton.[2] Unlike traditional multi-step methods that suffer from low yields and harsh conditions, this protocol utilizes a cesium carbonate-mediated anionic cascade involving a Smiles rearrangement. This approach ensures high regioselectivity and operational simplicity, suitable for library generation in drug discovery.[1]
Retrosynthetic Strategy & Mechanism
To ensure high fidelity in scaffold construction, we employ a convergent strategy. The critical design choice is the utilization of 2-halo-3-hydroxypyridines and 2-chloroacetamides .
The Mechanistic Insight (The "Expert" Edge):
A common pitfall in synthesizing fused oxazines is the competition between
Diagram 1: Mechanistic Pathway (Smiles Rearrangement)
Caption: The reaction cascade proceeds via O-alkylation followed by a critical Smiles rearrangement to secure the pyrido-oxazine fusion.
Detailed Experimental Protocol
Target Compound: N-Benzyl-pyrido[2,3-b][1,4]oxazin-2-one derivatives. Scale: 1.0 mmol (Adaptable for parallel synthesis).
Reagents & Materials
| Reagent | Equiv.[1][4][5][6][7][8][9][10] | Amount (approx.) | Role |
| 2-Bromo-3-hydroxypyridine | 1.0 | 174 mg | Core Scaffold |
| N-Benzyl-2-chloroacetamide | 1.2 | 220 mg | Electrophile |
| Cesium Carbonate (Cs | 2.0 | 652 mg | Base/Promoter |
| Acetonitrile (MeCN) | - | 10 mL | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Critical Check: Ensure Cs
CO is dry; hygroscopic base can quench the anionic intermediate, stalling the Smiles rearrangement.[1]
-
-
Reaction Assembly:
-
Add 2-bromo-3-hydroxypyridine (1.0 mmol) and Cs
CO (2.0 mmol) to the flask. -
Add anhydrous MeCN (10 mL) and stir at room temperature for 10 minutes to deprotonate the hydroxyl group (formation of the phenoxide anion).
-
Add
-benzyl-2-chloroacetamide (1.2 mmol) in one portion.
-
-
Thermal Activation:
-
Heat the reaction mixture to reflux (80–82 °C) .
-
Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. The
-alkylated intermediate may appear transiently within 30 minutes. Full conversion to the cyclized product typically requires 3–5 hours .
-
-
Work-up:
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, gradient 0–40% EtOAc in Hexanes).
-
Expected Yield: 85–92% (White to pale yellow solid).[1]
-
Bioactivity Validation (EGFR Inhibition)
Once synthesized, the scaffold must be validated for biological activity.[1] The following protocol outlines the standard MTT assay used to assess cytotoxicity against EGFR-driven cancer lines (e.g., A549, HCC827).
Diagram 2: Biological Validation Workflow
Caption: Workflow for validating antiproliferative activity against NSCLC cell lines.
Protocol: MTT Cytotoxicity Assay
-
Seeding: Plate A549 cells (3,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add serially diluted compound (0.01 – 100
M). Ensure final DMSO concentration is <0.1%.[1] -
Incubation: Incubate for 72 hours at 37 °C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Smiles Rearrangement | Increase reflux time or switch solvent to DMF (higher boiling point) to overcome the energy barrier. |
| By-product Formation | Ensure the 2-halo substituent is sufficiently electron-withdrawing (Br or Cl). Do not use 2-unsubstituted 3-hydroxypyridines. | |
| Sticky Residue | Polymerization of Acetamide | Use fresh chloroacetamide. Ensure strictly anhydrous conditions to prevent hydrolysis.[1] |
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Source: Royal Society of Chemistry / NIH URL:[Link]
-
A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones. Source: PubMed / Journal of Organic Chemistry URL:[Link]
-
Synthesis of pyrido[2,3-b][1,4]oxazine derivatives and their biological evaluation. Source: ResearchGate URL:[11][Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 6. Sci-Hub. ChemInform Abstract: Ring Closure Reactions of Pyrido[2,3‐d]pyrimidines to Pyrano[2′,3′:4,5]‐ and Oxazolo[5′,4′:4,5]pyrido[2,3‐d]pyrimidines. / ChemInform, 2009 [sci-hub.jp]
- 7. researchgate.net [researchgate.net]
- 8. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine by column chromatography
Technical Support Center: Purification of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Case ID: PUR-IO-PYR-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Molecular Profile
Welcome to the technical support hub for 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine . This guide addresses the specific purification challenges inherent to fused azine-oxazine systems.
The Core Challenge: This molecule presents a "double-trouble" scenario for chromatography:
-
Basicity: The pyridine nitrogen (
) and the secondary amine ( ) act as Lewis bases, interacting strongly with acidic silanol groups ( ) on standard silica gel.[1] This causes severe peak tailing (streaking) and poor resolution. -
Stability: The Carbon-Iodine (C-I) bond on the electron-deficient pyridine ring is susceptible to photolytic cleavage (deiodination) and metal-catalyzed side reactions.
Molecular Specifications:
| Property | Data | Implication for Purification |
|---|
| Formula |
Pre-Purification Diagnostics (Triage)
Before loading your column, you must validate your stationary phase compatibility.[1][2] Do not skip this step.
Diagnostic Workflow: The "Spot & Streak" Test
Standard TLC plates are acidic. If your compound streaks on TLC, it will streak on the column.[1]
-
Prepare Mobile Phase A: 5% MeOH in DCM.
-
Prepare Mobile Phase B: 5% MeOH in DCM + 1% Triethylamine (TEA) or 1%
. -
Run TLC: Spot the crude mixture on two separate plates and run one in System A and one in System B.
-
Result A (No Modifier): If the spot is elongated (comet-shaped), silanol interaction is active.[1]
-
Result B (With Modifier): If the spot tightens into a circle, you must use a buffered column.
Standard Operating Procedure: Buffered Silica Chromatography
Objective: Purify the target without tailing or on-column decomposition.
Reagents Required:
-
Stationary Phase: Standard Flash Silica Gel (40–63 µm).
-
Base Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate (EtOAc).[1]
Protocol: The "Pre-Buffered" Column Method
Why this works: Pre-treating the silica ensures all acidic sites are neutralized before the compound ever touches the column.[1]
Step 1: Slurry Preparation Suspend the required amount of silica in the starting mobile phase (e.g., 10% EtOAc in Hexanes) containing 1% TEA .[1]
-
Note: If using DCM/MeOH, use 1%
instead of TEA to avoid difficult removal of TEA salts later.[1]
Step 2: Column Packing Pour the slurry into the column. Flush with at least 3 column volumes (CV) of the buffered solvent. This equilibrates the pH of the silica.
Step 3: Sample Loading (Critical)
-
Preferred: Dry Loading. Adsorb the crude material onto Celite 545 or amine-functionalized silica.
-
Reason: Liquid loading in DCM often leads to "band broadening" because the solvent strength is too high for the initial gradient conditions.
-
Ratio: 1g crude : 3g Celite.
-
Step 4: Gradient Elution Run the gradient with the modifier present in the mobile phase throughout the run.
| Time (CV) | % B (Polar Solvent) | Modifier Status |
| 0–2 | 0% | Included (1% TEA) |
| 2–10 | 0% | Included (1% TEA) |
| 10–15 | 40% | Included (1% TEA) |
Step 5: Post-Run Workup The collected fractions will contain TEA.
-
Redissolve in DCM.
-
Wash with saturated
(mildly basic) to remove residual TEA salts/hydrochloride. -
Dry over
and concentrate.
Troubleshooting Guide (The Help Desk)
Issue 1: "My product is streaking across 20 fractions."
-
Diagnosis: The "Silanol Drag." The basic nitrogen is hydrogen-bonding to the acidic silica surface.
-
Fix:
-
Switch Modifier: If using TEA, switch to 1%
in MeOH (if using a DCM/MeOH gradient). Ammonia is smaller and competes more effectively for silanol sites. -
Switch Phase: Use Amine-functionalized Silica (
-Silica) . This stationary phase is naturally basic and requires no mobile phase additives.
-
Issue 2: "I see a new impurity forming on the column."
-
Diagnosis: Deiodination (Photolysis) or Oxidation.
-
Fix:
-
Wrap the column in aluminum foil. The C-I bond is photosensitive.
-
Speed is key. Do not leave the compound on the column overnight.
-
Check Solvents: Ensure your DCM is not acidic (stabilized with amylene, not acid).[1]
-
Issue 3: "The product precipitates on the column."
-
Diagnosis: Solubility mismatch. The molecule is planar and crystalline; it may crash out in non-polar Hexanes.
-
Fix:
-
Change Solvent System: Switch from Hex/EtOAc to DCM/MeOH (0–10% gradient) .
-
Solid Load: Ensure you used Celite (Step 3 above).
-
Visual Logic Maps
Figure 1: Method Development Decision Tree
Caption: Logic flow for selecting the correct stationary phase and modifier based on TLC behavior.
Figure 2: Troubleshooting The "Stuck" Column
Caption: Diagnostic workflow for when the compound fails to elute or elutes poorly.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone instead of Ethyl Acetate? A: Avoid it. The secondary amine in the oxazine ring can react with acetone to form an aminal or imine, especially on acidic silica.[1] Stick to EtOAc or DCM.
Q: Why is my fraction collecting yellow, but the product is white? A: This often indicates iodine liberation (decomposition).[1] If your fractions are yellow/brown, check the NMR immediately.[1] If the iodine is gone, you likely have the des-iodo byproduct. Action: Perform the next purification in the dark and minimize heat during rotary evaporation.
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for acid-sensitive iodinated heterocycles. It eliminates the need for amine modifiers, though the resolution might be lower than silica [1].[1]
Q: How do I remove the Triethylamine (TEA) after the column? A: TEA boils at ~89°C, which is higher than DCM.[1] It often remains as an oil. Co-evaporate with heptane or perform a wash with dilute aqueous bicarbonate. Do not use acid washes (HCl), or you will protonate your pyridine/amine and lose the product to the aqueous layer [2].[1]
References
-
BenchChem. (2025).[2] Overcoming challenges in the purification of heterocyclic compounds. Retrieved from [1]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [1]
-
Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues. Retrieved from [1]
-
PubChem. (2025).[5] Compound Summary: 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine.[1][3][5][6][7] National Library of Medicine. Retrieved from [1]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Chromatography [chem.rochester.edu]
- 5. 1H,2H,3H-pyrido[2,3-b][1,4]oxazine | C7H8N2O | CID 15127902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine|CAS 1112193-37-9 [benchchem.com]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst and ligand for Suzuki reactions with 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Ticket ID: SUZ-PYR-OX-001 Subject: Optimization of catalyst/ligand systems for 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The Substrate Challenge
You are working with 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine . This is not a standard aryl halide; it is a "privileged scaffold" often found in PI3K/mTOR kinase inhibitors.
The Chemical Trap: This substrate presents a "Dual-Coordination Trap" that frequently stalls standard catalytic cycles:
-
Pyridine Nitrogen (
): Electron-deficient, but capable of competitive binding to Palladium. -
Oxazine Amine (
- NH): A secondary amine that can act as a Lewis base, poisoning the catalyst or undergoing competitive Buchwald-Hartwig amination if the conditions are incorrect.
This guide moves beyond generic "screenings" to provide a mechanistic solution based on steric bulk and electronic activation.
Module 1: The Engine (Catalyst & Ligand Selection)
Why Standard Catalysts Fail
Standard systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often result in low conversion (<40%) for this specific scaffold.
-
Reason: The linear coordination of simple phosphines allows the substrate's Nitrogen atoms to displace the ligand, forming an inactive [Pd(Substrate)₂] complex (Catalyst Poisoning).
The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines
To force the reaction, you must use ligands with high steric demand (Cone angle > 190°) to prevent N-coordination and facilitate oxidative addition into the C-I bond.
Recommended Ligand Systems (Ranked)
| Rank | Ligand System | Catalyst Precursor | Why it works |
| Gold | XPhos | XPhos Pd G4 | The isopropyl groups on the biaryl backbone provide a "roof" over the Pd center, physically blocking the substrate's Nitrogen from coordinating, while the electron-rich P-center accelerates oxidative addition. |
| Silver | A-taPhos | A-taPhos Pd G3 | Excellent for highly basic heterocycles. The amino group on the ligand backbone can interact with the boronic acid, facilitating transmetallation. |
| Bronze | SPhos | Pd₂(dba)₃ | Good general-purpose ligand for heteroaryl halides, though slightly less stable than XPhos for this specific fused ring system. |
Technical Note: We strongly recommend using Generation 3 (G3) or Generation 4 (G4) precatalysts rather than mixing Pd(OAc)₂ + Ligand in situ. Precatalysts ensure a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive "Pd-black" species often caused by the free amine in your substrate.
Module 2: The Environment (Base & Solvent)
The choice of base is critical to prevent the hydrolysis of the oxazine ring or side-reactions with the free NH.
Base Selection
-
Primary Recommendation:
(Potassium Phosphate Tribasic) .-
Rationale: It provides sufficient basicity for the activation of the boronic acid (forming the boronate species) but is mild enough to spare the oxazine ring. It can be used as a solid or 2M aqueous solution.
-
-
Alternative:
(Cesium Carbonate) .-
Rationale: The "Cesium Effect" improves solubility in organic solvents, useful if your boronic acid is lipophilic.
-
Solvent Systems
-
Standard: 1,4-Dioxane / Water (4:1) . The "universal" solvent for Suzuki couplings of polar heterocycles.
-
Green Alternative: n-Butanol or Propylene Carbonate . Recent data suggests alcoholic solvents can stabilize the oxidative addition intermediate via hydrogen bonding with the amine.
Module 3: Troubleshooting Guide
Symptom: Reaction Stalls at ~30% Conversion
Diagnosis: Catalyst Deactivation (Poisoning). Fix:
-
Switch to XPhos Pd G4 .
-
Increase temperature to 100°C .
-
Check Boronic Acid: If using a heteroaryl boronic acid, it may be undergoing protodeboronation faster than the coupling. Solution: Switch to a Boronic Ester (Pinacol ester) or add the boronic acid in 3 portions over 1 hour.
Symptom: Formation of De-iodinated Product (Hydrodehalogenation)
Diagnosis: The "Hydride Shift." Fix:
-
This often happens in alcoholic solvents (Ethanol/Isopropanol) where
-hydride elimination from the solvent occurs. -
Solution: Switch to Toluene/Water or Dioxane/Water .
-
Ensure the reaction is strictly anaerobic (degas solvents thoroughly).
Symptom: C-N Coupling (Buchwald Side Product)
Diagnosis: The free NH on the oxazine is coupling with the Iodide. Fix:
-
This is rare with Boronic acids present but possible if the transmetallation is slow.
-
Solution: Use a weaker base (
) or protect the amine with a Boc group (tert-butoxycarbonyl) prior to coupling.
Experimental Protocol: The "Golden Route"
Objective: Coupling 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq) with Aryl Boronic Acid (1.2 eq).
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)
-
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)
Procedure:
-
Charge: In a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid, and XPhos Pd G4.
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes (evacuate/refill x3).
-
Solvent: Add degassed 1,4-Dioxane and 2M aq.
via syringe. -
Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Tip: If the substrate is highly insoluble, start at 40°C for 10 mins, then ramp to 80°C.
-
-
Monitor: Check LCMS at 2 hours. If incomplete, add 0.5 equiv more boronic acid and heat for another 2 hours.
-
Workup: Filter through a pad of Celite, dilute with EtOAc, wash with brine, dry over
.
Visualization: Optimization Decision Tree
Caption: Decision logic for troubleshooting low yields in pyrido-oxazine couplings. Blue nodes indicate primary interventions.
References
-
Buchwald-Hartwig/Suzuki Ligand Design
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.
-
-
Specific Scaffold Synthesis (Pyrido-oxazine)
-
Nishimura, Y., et al. (2011). Discovery of a Novel Series of Pyrido[2,3-b][1,4]oxazine Derivatives as PI3K Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3652-3656.
-
-
Precatalyst Utility (G3/G4 Systems)
-
Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Chemical Science, 4, 916-920.
-
-
Green Solvent Alternatives
-
Lipshutz, B. H., & Ghorbani, F. (2009). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta, 42(3).
-
Degradation and stability issues of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
CAS: 1203499-61-9 | Role: Advanced Intermediate / Scaffold
Executive Summary
Welcome to the technical support hub for 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine . As a Senior Application Scientist, I have curated this guide to address the specific stability challenges inherent to this bicyclic scaffold.
This molecule presents a "dual-threat" stability profile:
-
Photolability: The C–I bond is susceptible to homolytic cleavage under UV/VIS light.
-
Oxidative Sensitivity: The electron-rich secondary amine (NH) in the dihydro-oxazine ring is prone to air oxidation and N-oxide formation.
Module 1: Photostability & The Iodine Liability
The Issue: Users frequently report "loss of starting material" or "formation of des-iodo byproducts" during storage or long reaction setups. This is often not chemical decomposition, but photodeiodination .
Mechanism: Aryl iodides have a relatively weak C–I bond dissociation energy (~65 kcal/mol). Exposure to ambient laboratory light (fluorescent) can excite the pyridine ring, leading to homolysis of the C–I bond. This generates an aryl radical which abstracts a hydrogen atom from the solvent or the molecule itself (self-degradation).
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Purity drops by 2-5% after 24h on benchtop. | Photolytic cleavage of C-I bond. | Wrap all glassware in aluminum foil. Switch to amber glassware for stock solutions. |
| Reaction stalls in Pd-catalyzed coupling. | Free iodine (I2) generated from photolysis is poisoning the Pd-catalyst. | Exclude light during reaction setup. Add a radical scavenger (e.g., BHT) if compatible with the reaction. |
Module 2: Oxidative Degradation (The Amine Factor)
The Issue: The sample turns from off-white/pale yellow to brown or dark sticky solid.
Mechanism: The 2,3-dihydro-1H-pyrido[2,3-b]oxazine core contains a cyclic secondary amine. Unlike fully aromatic systems, this ring is electron-rich and susceptible to:
-
Auto-oxidation: Formation of N-oxides or radical cations at the amine nitrogen.
-
Dehydrogenation: Slow oxidation attempting to aromatize the ring (energetically unfavorable but possible under forcing conditions).
Protocol: Handling & Inert Atmosphere
-
Solid State: Store under Argon or Nitrogen. The amine reacts with atmospheric CO2 and moisture.
-
In Solution: Degas all solvents. Do not store in protic solvents (MeOH/EtOH) for extended periods without buffering, as acidity promotes degradation.
Module 3: Synthesis Troubleshooting (Reactivity)
Scenario: You are using this molecule as a coupling partner (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
FAQ: Why am I seeing multiple spots on TLC/LCMS? The secondary amine (NH) is a competing nucleophile.
-
Problem: If you use a base (e.g., K2CO3, Cs2CO3) for the cross-coupling, the NH can deprotonate and attack the electrophile (or the coupling partner), leading to N-arylation/alkylation side products.
-
Solution: Consider protecting the amine (e.g., Boc-protection) before attempting the cross-coupling at the Iodine site. Alternatively, use a weaker base or a highly specific catalyst system (e.g., Pd(dppf)Cl2) that favors the C-I insertion over N-activation.
Module 4: Storage & Logistics Specifications
To maintain >98% purity over 6 months, strict adherence to these parameters is required.
| Parameter | Specification | Reason |
| Temperature | 2°C to 8°C (Short term)-20°C (Long term) | Retards thermal oxidation rates. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents amine oxidation and moisture absorption. |
| Container | Amber Vial with Teflon-lined cap | Blocks UV light; prevents leaching. |
| Solubility | DMSO, DMF, DCM | Avoid acidic aqueous solutions (protonation of Pyridine N). |
References
-
Synthesis & Scaffold Properties
- Title: Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds.
- Source: Tetrahedron (via ResearchG
-
Link:
-
Photostability of Heteroaryl Iodides
- Title: A visible-light photocatalytic thiolation of aryl, heteroaryl and vinyl iodides.
- Source: Royal Society of Chemistry (RSC)
-
Link:
-
Chemical Data & Handling
- Title: 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Product D
- Source: CalPacLab / Chemical Safety D
-
Link:[1]
-
Oxazine Scaffold Reactivity
- Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.
- Source: N
-
Link:
Sources
Technical Support Center: Metabolic Stability of Pyrido[2,3-b]oxazine Scaffolds
Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PYR-OX-STAB-001
Introduction
Welcome to the Technical Support Hub for pyrido[2,3-b]oxazine optimization. You are likely here because your lead compound—featuring this bicyclic core—is showing high intrinsic clearance (
The pyrido[2,3-b]oxazine scaffold is a privileged structure in kinase inhibition (e.g., EGFR inhibitors) and GPCR modulation. However, its metabolic fate is often dictated by the specific electronic environment of the fused pyridine-oxazine system. This guide provides a diagnostic workflow to identify metabolic "soft spots" and a troubleshooting toolkit to engineer stability without sacrificing potency.
Module 1: Diagnostic Hub (Metabolite Identification)
User Question: My compound degrades rapidly in Human Liver Microsomes (HLM). How do I pinpoint the site of metabolism?
Technical Response: Before synthesizing new analogs, you must diagnose the mechanism of clearance. The pyrido[2,3-b]oxazine core presents three primary zones of metabolic liability.
Zone Analysis: The Metabolic Vulnerability Map
-
The Oxazine Ring (Saturated/Dihydro form):
-
Liability: If your scaffold contains a 3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazine, the
carbons at C-2 and C-3 are prime targets for CYP450-mediated -hydroxylation. -
Mechanism: Hydrogen abstraction
Radical formation Hydroxylation Ring opening or Dealkylation.
-
-
The Pyridine Nitrogen (
):-
Liability: The pyridine nitrogen is susceptible to
-oxidation by CYPs or FMOs (Flavin-containing monooxygenases). -
Indicator: Mass spec shows a +16 Da shift that is reducible (e.g., with
).
-
-
Electron-Rich Substituents:
-
Liability: Phenyl or heteroaryl appendages attached to the core are often oxidized before the core itself if they are electron-rich.
-
Diagnostic Workflow Visualization
Figure 1: Decision tree for diagnosing metabolic liabilities based on Mass Spectrometry shifts.
Module 2: Chemical Modification Toolkit (Troubleshooting)
User Question: I have confirmed oxidation at the C-2 position of the oxazine ring. What are my synthetic options?
Technical Response: Use the following strategies to block metabolism. These are ranked by their likelihood of success vs. synthetic effort.
Strategy A: The Fluorine Scan (Electronic Deactivation)
Replacing a metabolically labile Hydrogen (H) with Fluorine (F) is the gold standard.
-
Why it works: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making hydrogen abstraction by the CYP450 heme iron-oxo species energetically unfavorable.
-
Application: Introduce a fluorine at the C-2 or C-3 position of the oxazine ring.
-
Caution: Ensure the fluorine does not introduce a hydrogen bond acceptor that disrupts binding affinity.
Strategy B: Deuteration (The "Heavy" Switch)
-
Why it works: The Deuterium Kinetic Isotope Effect (DKIE). Breaking a C-D bond is 6–10 times slower than breaking a C-H bond due to the lower zero-point energy of the C-D bond.
-
Application: Synthesize the
-analog at the C-2 position. -
Pros: Minimal change to steric profile or lipophilicity compared to H.
-
Cons: Cost of goods; sometimes "metabolic switching" occurs (metabolism moves to a different site).
Strategy C: Steric Blocking (Gem-Dimethylation)
-
Why it works: Adding a methyl group (or two) introduces steric bulk that prevents the enzyme's heme center from accessing the carbon.
-
Application: Convert the
at C-2 to . -
Bonus: This often restricts conformational flexibility (Thorpe-Ingold effect), potentially improving target binding entropy.
Strategy D: Scaffold Hopping (Pyridine Modification)
If the pyridine nitrogen is the issue (N-oxide formation):
-
Fix: Introduce a substituent (e.g., -Cl, -CF3) at the position adjacent to the nitrogen (C-8 position in pyrido[2,3-b]oxazine numbering) to sterically hinder N-oxidation.
-
Alternative: Reduce the basicity (pKa) of the pyridine nitrogen by adding an electron-withdrawing group (EWG) elsewhere on the ring.
Comparison of Strategies
| Strategy | Target Site | Mechanism | Impact on LogD | Synthetic Difficulty |
| Fluorination | C-H bonds ( | Bond Strength + Electronic | Neutral/Slight Increase | High |
| Deuteration | C-H bonds | Kinetic Isotope Effect | Neutral | Low (if reagents avail) |
| Gem-dimethyl | Steric Hindrance | Increases (+0.5 to 1.0) | Medium | |
| N-Blocking | Pyridine Nitrogen | Steric/Electronic | Varies | Medium |
Module 3: Experimental Validation Protocols
User Question: How do I validate if my modifications actually improved stability?
Technical Response:
You must run a comparative Microsomal Stability Assay. Do not rely on single-point data; determine the intrinsic clearance (
Protocol: Liver Microsomal Stability Assay
Objective: Determine
Materials:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
-
NADPH Regenerating System (or 10 mM NADPH solution).
-
Phosphate Buffer (100 mM, pH 7.4).[1]
-
Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[1]
Workflow:
-
Preparation:
-
Prepare 1 µM test compound solution in Phosphate Buffer (final DMSO < 0.1%).
-
Pre-incubate microsomes (0.5 mg/mL final conc) with test compound at 37°C for 5 mins.
-
-
Initiation:
-
Add NADPH (1 mM final) to start the reaction.[2]
-
Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).
-
-
Sampling:
-
Take aliquots (e.g., 50 µL) at
minutes. -
Immediately dispense into 150 µL Stop Solution (ACN + IS) to quench.
-
-
Processing:
-
Calculation:
-
Plot
vs. time. -
Slope
= elimination rate constant. - .
- .
-
Assay Logic Visualization
Figure 2: Standard workflow for metabolic stability validation.
Module 4: Data Interpretation & FAQ
Q: My compound is stable in the absence of NADPH but disappears with NADPH. What does this mean? A: This confirms CYP450-mediated metabolism (oxidative). If it disappeared without NADPH, you would be looking at hydrolysis (likely of the oxazine ring if it contains a carbonyl/lactam) or non-enzymatic degradation.
Q: I improved microsomal stability, but hepatocyte stability is still poor. A: Microsomes only contain Phase I enzymes (CYPs). Hepatocytes contain Phase I and Phase II (UGTs, Sulfotransferases). Your compound might be undergoing glucuronidation (likely on the oxazine nitrogen or a hydroxyl group). Check for +176 Da metabolites in a hepatocyte assay.
Q: How does LogD affect this? A: High LogD (>3.0) correlates with high non-specific binding and higher affinity for CYP enzymes (lipophilic pocket). Lowering LogD often improves metabolic stability intrinsically by reducing the compound's affinity for the metabolizing enzymes.
References
-
Meanwell, N. A. (2011).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(6), 2485–2504.[4] Link
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability). Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Cyprotex. (n.d.).[1] Microsomal Stability Assay Protocol. Link
Sources
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Catalyst Clinic: Advanced Troubleshooting for Cross-Coupling
Status: Online | Ticket: #CC-90210 | Agent: Dr. A. Vance, Senior Application Scientist
Introduction: Beyond "Add More Catalyst"
Welcome to the Technical Support Center. If you are reading this, your reaction likely stalled at 30% conversion, or your flask is full of Palladium black. In drug discovery, "failed" reactions are often just unoptimized thermodynamic battles.
This guide is not a recipe book; it is a diagnostic system. We treat the reaction mixture as a patient and the HPLC/LCMS data as the vital signs. Below, we break down the causality of failure in Suzuki-Miyaura and Buchwald-Hartwig couplings and provide the protocols to fix them.
Module 1: The Diagnostic Framework (Triage)
Before adding reagents, you must diagnose the mode of failure. A reaction stopped at 50% is not "finished"—it is either poisoned , unstable , or equilibrium-limited .
The Mass Balance Audit
Run an LCMS of the crude mixture. Do not look only for the product. Look for the missing mass.
| Observation (LCMS/NMR) | Diagnosis | The "Why" (Mechanistic Root) |
| SM (Halide) remains, Boronic acid gone | Protodeboronation | The boronic acid hydrolyzed and lost its boron group faster than it could transmetallate. |
| SM (Halide) gone, Product low, "H-SM" present | Protodehalogenation | The Pd(II)-Ar species underwent hydride reduction (often from solvent/base) instead of transmetallation. |
| Reaction turns black immediately | Catalyst Agglomeration | "Pd Black" formation. Ligand concentration is too low, or the active Pd(0) is unstable and precipitating. |
| Reaction stalls at X% conversion | Catalyst Poisoning | Byproducts (e.g., Iodide) or substrates (chelating amines) are shutting down the catalytic cycle. |
Visualizing the Failure Points
The following diagram maps the catalytic cycle against common failure modes. Use this to pinpoint where your cycle is breaking.
Figure 1: The Catalytic Cycle and its primary failure modes. Note that Protodeboronation competes specifically with Transmetallation.
Module 2: Suzuki-Miyaura Troubleshooting
The Issue: "My halide is untouched, but my boronic acid has vanished."
The Cause: Protodeboronation.[1][2][3]
The Mechanism: Heterocyclic boronic acids (e.g., 2-pyridine boronic acid) are notoriously unstable. Under basic, aqueous conditions, the C-B bond cleaves, replacing the boron with a proton. This is a race: Transmetallation rate (
Protocol 1: The "Slow-Release" Strategy
If
-
Switch Reagents: Replace Boronic Acids with MIDA Boronates or Pinacol Esters . These hydrolyze slowly, releasing the active species gradually (simulating a syringe pump addition).
-
Anhydrous Conditions: Water accelerates deboronation.
-
Old Protocol: Dioxane/Water (4:1).
-
New Protocol: Anhydrous Dioxane or Toluene with Cs₂CO₃ or K₃PO₄ (finely ground).
-
-
The Catalyst Switch: Use a precatalyst that activates rapidly to ensure the catalytic cycle starts before the boronic acid degrades.
-
Recommendation:XPhos Pd G3 or SPhos Pd G3 . These bulky ligands facilitate rapid transmetallation.
-
Protocol 2: The "Iodide Effect" Correction
The Issue: Aryl Iodides giving lower yields than Aryl Bromides. The Cause: Iodide ions (I⁻) bind tightly to Pd(II), forming stable dimers that inhibit the cycle. The Fix:
-
Solvent Switch: Switch from non-polar solvents (Toluene) to polar solvents (DMF, DMAc) where the inhibitory Pd-I dimer is less stable.
-
Additive: Add AgOTf (Silver Triflate) to precipitate the iodide as AgI, freeing the catalyst.
Module 3: Buchwald-Hartwig Amination Troubleshooting
The Issue: "No conversion, starting material remaining, catalyst intact." The Cause: Amine Inhibition.[4] The Mechanism: Primary amines or diamines can bind to the Pd center, displacing the phosphine ligand and shutting down the cycle (forming an off-cycle resting state).
Protocol 3: The "Base & Ligand" Matrix
Buchwald-Hartwig reactions are highly sensitive to the Base/Ligand pairing.
| Variable | Recommendation | Scientific Rationale |
| Base (Strong) | NaOtBu | Standard for non-sensitive substrates. Promotes rapid deprotonation of the amine. |
| Base (Weak) | Cs₂CO₃ / K₃PO₄ | Required for esters, nitriles, or base-sensitive heterocycles. MUST use with Pd G3/G4 precatalysts. |
| Ligand (Primary Amines) | BrettPhos | Large steric bulk prevents the amine from double-coordinating to the Palladium. |
| Ligand (Secondary Amines) | RuPhos | Electron-rich and bulky; excellent for sterically hindered secondary amines. |
Pro-Tip: If using weak bases (Carbonates), you cannot use Pd(OAc)₂ or Pd₂dba₃ effectively because they require reduction to Pd(0) which is difficult with weak bases. You must use a Palladacycle Precatalyst (e.g., BrettPhos Pd G3). [1]
Module 4: High-Throughput Rescue Screen (The "Lazarus" Protocol)
When single-vial optimization fails, run a 4x4 micro-screen. This covers the electronic and steric extremes of the reaction space.
Equipment: 1-dram vials or a 24-well block. Scale: 10–20 µmol per reaction.
The Matrix:
-
Solvents:
-
Toluene (Non-polar, standard)
-
t-Amyl Alcohol (Polar protic, solubilizes bases)
-
DMAc (Polar aprotic, breaks aggregates)
-
-
Bases:
-
K₃PO₄ (Weak, mild)
-
NaOtBu (Strong, fast)
-
-
Catalysts (The "Big Three"):
-
Pd(dppf)Cl₂ (The Workhorse - good for sterics)
-
XPhos Pd G3 (The Sprinter - fast transmetallation)
-
BrettPhos Pd G3 (The Specialist - for amines/heterocycles)
-
Execution Step-by-Step:
-
Stock Solutions: Prepare 0.1 M stocks of substrates in the designated solvents.
-
Dosing: Pipette stocks into vials containing pre-weighed base and catalyst.
-
Inerting: Do not just bubble N2. If possible, set up inside a glovebox or use a rigorous freeze-pump-thaw cycle. Oxygen is the enemy of low-concentration screens.
-
Analysis: After 12 hours at 80°C, dilute with MeCN and analyze by LCMS. Look for the "Magic Vial"—even 10% product in one condition indicates a viable path.
FAQ: Quick Fixes
Q: Why does my reaction turn black after 10 minutes? A: Your catalyst is dying (Pd(0) agglomeration).
-
Fix: Increase ligand-to-metal ratio (e.g., 2:1 Ligand:Pd).
-
Fix: Ensure your solvent is degassed. Oxygen oxidizes the phosphine ligand, leaving the Pd naked and unstable. [2]
Q: Can I use Pd(PPh₃)₄ for everything? A: No. Tetrakis is air-sensitive and thermally unstable. For challenging couplings (aryl chlorides, heteroaromatics), it is chemically incompetent. Upgrade to Pd(dppf)Cl₂ (robust) or XPhos Pd G3 (reactive).
Q: My product is there, but I can't remove the Palladium (colored oil). A: Add a scavenger resin (e.g., Thiol-silica) or wash with aqueous N-Acetylcysteine . This chelates Pd better than your product does.
References
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Buchwald-Hartwig Amination Using Pd G3 Precatalysts. The Journal of Organic Chemistry. Link
-
Sherwood, J., et al. (2019).[5] Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronates. Organic Letters. Link
Sources
Preventing de-iodination during functionalization of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Executive Summary & Scaffold Analysis
The Molecule: 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (CAS: 1203499-61-9) is a privileged bicyclic scaffold. The iodine handle at the C6 position (para to the pyridine nitrogen) is highly reactive toward oxidative addition, making it a prime candidate for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
The Core Problem (De-iodination): Users frequently report protodehalogenation (replacement of Iodine with Hydrogen) rather than the desired coupling. This is not a random error; it is a mechanistic failure where the catalytic cycle is diverted toward a Palladium-Hydride (Pd-H) intermediate.
Root Causes:
-
Hydride Sources: Use of primary/secondary alcohols or DMF as solvents.
-
Base Selection: Alkoxide bases (e.g., NaOtBu, NaOEt) undergoing
-hydride elimination. -
Slow Transmetallation: If the coupling partner (boronic acid/ester) reacts too slowly, the fleeting Ar-Pd-II-I species intercepts a proton/hydride.
-
Unprotected Amine: The secondary amine (NH) in the oxazine ring can coordinate to Pd or act as an acidic proton source.
Troubleshooting Guide: The "Vanishing Iodine" Phenomenon
Scenario A: Suzuki Coupling yields are low, and MS shows [M-126+1] (De-iodinated product).
Q: Why is my iodine being replaced by hydrogen? A: You are likely generating a Palladium-Hydride (Pd-H) species in situ. This occurs when the Oxidative Addition complex (Ar-Pd-I) fails to undergo Transmetallation fast enough and instead undergoes reduction.
Diagnostic Check:
-
Solvent: Are you using Ethanol, Methanol, or Isopropanol?
-
Fix: Switch to aprotic solvents like 1,4-Dioxane , Toluene , or DME . Alcohols are excellent hydride donors via
elimination.
-
-
Base: Are you using Ethoxide or t-Butoxide?
-
Fix: Switch to inorganic bases like K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[1] These do not possess
-hydrogens that can transfer to Palladium.
-
Q: My reaction stalls at 50°C. Shouldn't Aryl Iodides react at room temperature? A: Not always. While C-I bonds are weak, electron-rich ligands (like PPh3) can form stable, unreactive complexes with Aryl Iodides at low temperatures, leading to "catalyst resting states" that eventually decompose or reduce.
-
Expert Insight: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) or N-Heterocyclic Carbenes (NHC) to accelerate the Transmetallation step, forcing the cycle forward before de-iodination can occur.
Scenario B: The catalyst turns black (precipitates) immediately.
Q: Is the free amine (NH) interfering? A: Yes. The morpholine-like NH is a competent ligand and a proton source.
-
Coordination: It can bind to Pd(II), displacing your designed ligand and killing the catalyst.
-
Deprotonation: Under basic conditions, the N-anion can form, which may complicate the electronics of the pyridine ring.
-
Protocol Adjustment: If optimization fails, protect the amine with a Boc or MOM group before the coupling step. This sterically shields the nitrogen and removes the acidic proton.
Mechanistic Visualization: The De-iodination "Leak"
The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic De-iodination pathway.
Caption: The "Leak" occurs at the Oxidative Addition complex. If Transmetallation is slow, the complex intercepts a hydride source, leading to irreversible de-iodination.
Optimized Experimental Protocols
Protocol 1: High-Fidelity Suzuki Coupling (Anti-Deiodination)
Designed to minimize Pd-H formation by excluding protic sources and using rapid-turnover ligands.
| Parameter | Recommendation | Rationale |
| Solvent | 1,4-Dioxane (Anhydrous) | Aprotic; prevents solvent-mediated hydride transfer. |
| Base | K₃PO₄ (3.0 equiv) | Inorganic, mild base. No |
| Catalyst | Pd(OAc)₂ (5 mol%) | Precursor to active species. |
| Ligand | XPhos or SPhos (10 mol%) | Bulky biaryl ligands accelerate transmetallation, outcompeting reduction. |
| Additives | Water (degassed, 5% v/v) | Small amount of water is necessary for boronic acid activation, but keep it minimal. |
| Temp | 80°C - 90°C | Sufficient energy for turnover; avoid overheating (>100°C) to prevent thermal degradation. |
Step-by-Step Procedure:
-
Charge: In a reaction vial, add 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and K₃PO₄ (3.0 eq).
-
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling.[1]
-
Solvate: Add anhydrous 1,4-Dioxane (0.1 M concentration) and degassed water (5% volume of solvent) via syringe.
-
React: Heat to 85°C. Monitor via LCMS at 1 hour.
-
Workup: If de-iodination is <5%, filter through Celite and concentrate.
Protocol 2: Lithium-Halogen Exchange (Low Temp Functionalization)
For installing electrophiles other than via Pd-coupling (e.g., formylation, carboxylation).
-
Risk: Lithium-Halogen exchange on the pyridine ring is extremely fast. If the temperature is too high (>-60°C), the lithiated species will deprotonate the NH or react with the solvent (THF) to give the de-iodinated product.
-
Solution:
-
Protect the amine (e.g., N-Boc).[2]
-
Perform exchange at -78°C strictly.
-
Use n-BuLi (1.1 eq) in THF.
-
Quench with electrophile immediately (within 15 mins).
-
References
-
BenchChem. (2025).[1][3] Preventing Dehalogenation during Reactions with Heteroaryl Iodides. BenchChem Technical Guides. Link
-
National Institutes of Health (NIH). (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides.[2] Frontiers in Chemistry. Link
-
University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides.[4]Link
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[2]Link
-
Amerigo Scientific. 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Product Data.Link
Sources
Scale-up considerations for the synthesis of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Ticket ID: SC-PYR-OX-006 Subject: Process Optimization & Troubleshooting for Large-Scale Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Welcome to the technical guide for the synthesis of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PI3K/mTOR pathways). The synthesis involves two critical phases: the construction of the bicyclic core and the regioselective introduction of the iodine atom.
This guide addresses the transition from medicinal chemistry (milligram scale) to process chemistry (gram to kilogram scale), focusing on safety, yield, and purity.
Target Molecule Data
| Property | Specification |
| IUPAC Name | 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
| CAS (Core) | 1112193-37-9 (Unsubstituted core) |
| Key Functionality | Fused pyridine-oxazine ring; Secondary amine; Aryl iodide |
| Critical Quality Attribute | Regiopurity (>98% 6-iodo vs. 7-iodo/di-iodo); Residual solvent limits |
Phase I: Construction of the Bicyclic Core
The first challenge is the efficient annulation of 2-amino-3-hydroxypyridine with 1,2-dibromoethane .
Process Workflow (Graphviz)
Figure 1: Annulation pathway. The reaction proceeds via initial O-alkylation followed by N-alkylation to close the ring.
Troubleshooting Guide: Cyclization
Q1: My reaction stalls at ~60% conversion. Adding more base doesn't help. Why?
-
Root Cause: The reaction is heterogeneous.
has low solubility in MeCN (Acetonitrile). As the reaction proceeds, KBr precipitates and coats the surface of the carbonate, passivating it. -
Solution:
-
Agitation: Ensure high-shear mixing (overhead stirrer with pitch-blade impeller) rather than magnetic stirring, which is insufficient for scale-up.
-
Base Preparation: Use milled/micronized
. -
Phase Transfer Catalyst: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the transfer of the carbonate anion and significantly accelerates the sluggish N-alkylation step.
-
Q2: I am observing a "dimer" impurity (M+ = ~2x mass).
-
Root Cause: Intermolecular reaction.[1] The O-alkylated intermediate reacts with another molecule of aminopyridine instead of cyclizing intramolecularly.
-
Solution:
-
Dilution: Run the reaction at high dilution (0.1 M - 0.2 M).
-
Addition Order: Do not add the dibromoethane all at once if you are seeing high dimerization. Slow addition of the electrophile to the base/pyridine mixture can help, although high dilution is usually sufficient for this specific rapid cyclization.
-
Q3: The workup is a nightmare; the emulsion won't break.
-
Root Cause: Amphoteric nature of the product. The secondary amine and pyridine nitrogen create complex solubility profiles.
-
Scale-Up Protocol:
-
Filter the inorganic salts (KBr/
) hot while the product is dissolved in MeCN. -
Concentrate the filtrate.
-
Precipitation: Add water to the residue. The product is lipophilic enough to precipitate as a solid. This avoids liquid-liquid extraction and emulsions entirely.
-
Phase II: Regioselective Iodination
Introduction of iodine at the C6 position (para to the oxazine nitrogen).
Process Workflow (Graphviz)
Figure 2: Electrophilic Aromatic Substitution (EAS) strategy. The amino group directs the iodine to the para-position (C6).
Troubleshooting Guide: Iodination
Q4: Why use NIS instead of
-
Reasoning: On a large scale,
often requires an oxidant (like ) or strong base to generate the electrophilic iodonium species. NIS (N-Iodosuccinimide) provides a controlled source of in neutral conditions. It simplifies the workup (succinimide is water-soluble) and avoids heavy metal oxidants (like HgO, which is cited in older literature but unacceptable for pharma scale-up).
Q5: I have 10% di-iodo impurity. How do I remove it?
-
Prevention (Primary): The amino group activates the ring strongly. Once the mono-iodo product forms, it is slightly less reactive (due to the inductive withdrawal of Iodine), but over-iodination is still a risk if local concentration of NIS is high.
-
Protocol: Dissolve the core completely. Add NIS portion-wise (solid addition) or as a solution slowly at 0°C. Do not exceed 1.05 equivalents.
-
-
Purification (Secondary): Di-iodo impurities are very difficult to separate by crystallization due to structural similarity. If present >5%, you may need a slurry wash in cold ethanol or a recrystallization from Toluene/Heptane.
Q6: The reaction mixture turned black/dark purple.
-
Root Cause: Oxidation of liberated iodine (
). -
Solution: This is cosmetic but indicates free iodine. Quench the reaction with 10% aqueous Sodium Thiosulfate (
) . This reduces to iodide (colorless) and prevents oxidative degradation of the amine during workup.
Safety & Regulatory Considerations (E-E-A-T)
Critical Reagent Handling: 1,2-Dibromoethane
-
Hazard: 1,2-Dibromoethane is a potent alkylating agent and a suspected carcinogen .
-
Engineering Control: All transfers must occur in a closed system (cannula transfer or diaphragm pump). Use glove boxes or Class I Div 1 fume hoods.
-
Destruction: Quench excess alkylating agent in the waste stream using an amine solution (e.g., dilute ammonia or ethanolamine) before disposal to convert it to a non-volatile salt.
Waste Management
-
Iodinated Waste: Do not mix with general organic solvents if incineration costs are halogen-dependent. Segregate halogenated waste.
-
Succinimide: The byproduct of NIS is succinimide, which is non-toxic and water-soluble, making the aqueous waste stream relatively benign compared to metal-catalyzed routes.
Summary of Optimized Protocol
| Step | Parameter | Optimized Condition | Rationale |
| 1 | Solvent | Acetonitrile (MeCN) | Facilitates "crash-out" purification; easy removal. |
| 2 | Base | High surface area prevents stalling. | |
| 3 | Additive | TBAI (5 mol%) | Catalyzes the difficult N-alkylation step. |
| 4 | Reagent | NIS (1.0-1.05 eq) | Mild, regioselective iodination source. |
| 5 | Quench | Na-Thiosulfate | Removes free iodine; stabilizes product. |
References
-
Safety Assessment of 2-Amino-3-Hydroxypyridine. Cosmetic Ingredient Review (CIR). (2014).[2] Detailed toxicology and handling data for the starting material. [Link]
-
Regioselective Iodination of Heterocycles. Imperial College London / Organic Synthesis Resources. (General methodology for NIS iodination of activated heterocycles). [Link] (General Institutional Reference for Standard Organic Protocols)
-
Process Safety for Alkylating Agents. American Chemical Society (ACS) Chemical Health & Safety. Guidelines for handling dibromoethane.[3] [Link]
(Note: Specific patent literature for this exact scaffold often falls under kinase inhibitor filings, e.g., PI3K inhibitors, where this core is a common intermediate.)
Sources
Validation & Comparative
Efficacy comparison of novel pyrido[2,3-b]oxazines with osimertinib
Executive Summary
The emergence of the C797S mutation in EGFR-driven Non-Small Cell Lung Cancer (NSCLC) necessitates the development of fourth-generation Tyrosine Kinase Inhibitors (TKIs) or novel scaffolds that can bypass resistance mechanisms inherent to the quinazoline and pyrimidine cores of earlier generations.
This guide evaluates a novel class of pyrido[2,3-b][1,4]oxazine derivatives, specifically focusing on the lead candidate Compound 7f , in comparison to the third-generation standard-of-care, Osimertinib (AZD9291) . While Osimertinib remains the potency leader in nanomolar inhibition, the pyrido[2,3-b]oxazine scaffold offers distinct solubility advantages and a unique binding mode that may provide a template for overcoming acquired resistance.
Key Findings
-
Potency: Osimertinib retains superior potency (IC₅₀ < 20 nM) in H1975 (T790M) cell lines compared to the lead pyrido-oxazine 7f (IC₅₀ ~890 nM).
-
Selectivity: Pyrido-oxazines demonstrate an exceptional safety profile, with cytotoxicity in normal lung epithelial cells (BEAS-2B) only appearing at concentrations >61 µM.[1][2][3][4]
-
Mechanism: Unlike the covalent acrylamide warhead of Osimertinib, current pyrido-oxazine leads primarily exploit ATP-competitive inhibition via hydrogen bonding in the hinge region and hydrophobic interactions in the glycine-rich loop.
Chemical & Mechanistic Comparison
Structural Scaffolds
The transition from the pyrimidine core of Osimertinib to the pyrido[2,3-b]oxazine fused system represents a strategic "scaffold hop."
| Feature | Osimertinib (Reference) | Pyrido[2,3-b]oxazine (Compound 7f) |
| Core Scaffold | Pyrimidine (Monocyclic heteroatom) | Pyrido[2,3-b][1,4]oxazine (Bicyclic fused) |
| Warhead | Acrylamide (Covalent binder to Cys797) | Variable (Often reversible/competitive) |
| H-Bond Donors | Indole N-H | Oxazine N-H / Pyridine N |
| Solubility | Moderate (Lipophilic) | Enhanced (Polar oxygen/nitrogen incorporation) |
Binding Mode Analysis
Osimertinib: Functions as an irreversible covalent inhibitor. The acrylamide group forms a covalent bond with the thiol group of Cysteine 797 at the edge of the ATP-binding pocket.
Pyrido[2,3-b]oxazines (7f):
-
Hinge Region: The pyridine nitrogen and amino substituents form bidentate hydrogen bonds with Met793.
-
Glycine-Rich Loop: A di-fluorophenyl moiety (common in this series) engages in pi-stacking or hydrophobic interactions with the P-loop, stabilizing the inactive conformation.
-
Front Pocket: Substituents at the C-6 or C-7 position extend into the solvent-exposed region, modulating solubility without steric clash.
In Vitro Efficacy Data[1][4][5][6]
The following data summarizes the anti-proliferative activity (IC₅₀ in µM) across key NSCLC cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ µM)
| Cell Line | Mutation Profile | Osimertinib | Pyrido-Oxazine (7f) | Interpretation |
| HCC827 | EGFR del19 (Sensitizing) | 0.004 µM | 0.09 µM | Osimertinib is ~20x more potent. |
| H1975 | L858R / T790M (Resistant) | 0.020 µM | 0.89 µM | Significant gap; 7f requires optimization. |
| A549 | Wild Type (WT) EGFR | > 1.0 µM | 1.10 µM | Comparable; both show WT sparing. |
| BEAS-2B | Normal Lung Epithelium | > 10 µM | > 61.0 µM | 7f is significantly less toxic to normal tissue. |
Data Source: Synthesized from recent medicinal chemistry literature [1, 2].
Apoptosis Induction
While less potent on a molar basis, Compound 7f induces a robust apoptotic response at effective doses.
-
Early Apoptosis (Annexin V+/PI-): 33.7% (Compound 7f) vs. 2.4% (Control).[1][2][3][4]
-
Mechanism: Downregulation of p-EGFR (Tyr1068) and subsequent suppression of the AKT/mTOR survival pathway.
Experimental Protocols
To replicate these findings or evaluate new derivatives, use the following standardized workflows.
Synthesis of Pyrido[2,3-b]oxazines (General Suzuki Coupling Route)
The synthesis typically involves a multi-step route centered on constructing the bicyclic core followed by cross-coupling.
Figure 1: General synthetic pathway for pyrido[2,3-b]oxazine derivatives utilizing Suzuki cross-coupling for diversity generation.
Kinase-Glo Luminescent Assay (Enzymatic Potency)
Objective: Determine the IC₅₀ against recombinant EGFR(T790M).
-
Preparation: Prepare 10 mM stock solutions of compounds in 100% DMSO. Dilute serially (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Mix: Add 2 µL of EGFR(T790M) enzyme (0.2 ng/µL final) to 384-well white plates.
-
Inhibitor Addition: Add 1 µL of diluted compound. Incubate for 15 min at RT.
-
Substrate Start: Add 2 µL of ATP/Peptide substrate mix (Poly Glu:Tyr 4:1). Final ATP concentration should equal the Km (approx 10 µM).
-
Reaction: Incubate for 60 min at RT.
-
Detection: Add 5 µL Kinase-Glo® Reagent. Incubate 10 min.
-
Read: Measure luminescence on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC₅₀.
MTT Cell Viability Assay
Objective: Assess cellular cytotoxicity in H1975 vs. A549.
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat with compounds (0.01 – 100 µM) for 72 hours. Include DMSO control (0.1%) and Osimertinib (positive control).
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
-
Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm.
Signaling Pathway Visualization
The following diagram illustrates the intervention points of Osimertinib versus the novel Pyrido-oxazines within the EGFR signaling cascade.
Figure 2: Mechanistic intervention of TKIs. Both agents block autophosphorylation, but via distinct binding kinetics.
Conclusion & Strategic Outlook
The pyrido[2,3-b]oxazine scaffold (represented by Compound 7f) demonstrates proof-of-concept efficacy against EGFR-mutant NSCLC.[1][3][4]
-
Current Status: It is currently a "fast-follower" or alternative scaffold rather than a superior replacement for Osimertinib in terms of raw potency (IC₅₀ 0.89 µM vs 0.02 µM).
-
Advantages: Its superior safety profile (BEAS-2B selectivity) and distinct chemical structure make it an excellent candidate for combination therapies or as a starting point for PROTAC (Proteolysis Targeting Chimera) linker design, where high solubility is critical.
-
Future Direction: Medicinal chemistry optimization should focus on introducing acrylamide warheads to this scaffold to achieve covalent binding, potentially combining the high selectivity of the pyrido-oxazine core with the nanomolar potency of irreversible inhibition.
References
-
Deshmukh, S., et al. (2025).[1] Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry .
-
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery , 4(9), 1046-1061.
-
Mok, T. S., et al. (2017). Osimertinib or Platinum-Pemetrexed in EGFR T790M–Positive Lung Cancer. New England Journal of Medicine , 376, 629-640.
Sources
- 1. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Translational Profiling of Pyrido[2,3-b]oxazine Inhibitors: From In Vitro Potency to In Vivo Efficacy
Executive Summary
The pyrido[2,3-b]oxazine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinoxalines and pyridopyrazines. While historically explored for antibacterial properties, recent breakthroughs (2024-2025) have positioned this scaffold as a potent chemotype for Tyrosine Kinase Inhibition (TKI), specifically targeting EGFR and PI3K/mTOR pathways.
This guide objectively analyzes the correlation between in vitro enzymatic/cellular potency and in vivo efficacy. It addresses the "Translational Gap"—where nanomolar in vitro inhibitors fail in animal models due to poor metabolic stability or solubility—and provides actionable protocols to bridge this divide.
Part 1: The Scaffold & Mechanism of Action[1]
Structural Significance
The pyrido[2,3-b]oxazine core consists of a pyridine ring fused to an oxazine ring. This fusion offers distinct advantages over its diaza-analogues (quinoxalines):
-
Hydrogen Bonding: The oxygen atom acts as a specific H-bond acceptor, altering the water solvation shell and solubility profile.
-
Metabolic Susceptibility: The C-2 and C-3 positions of the oxazine ring are metabolic "soft spots," often requiring substitution (e.g., gem-dimethyl or trifluoromethyl groups) to prevent rapid oxidation by cytochrome P450 enzymes.
Pathway Interference (EGFR/PI3K)
Recent studies identify pyrido[2,3-b]oxazine derivatives as ATP-competitive inhibitors. They function by docking into the hinge region of the kinase domain, preventing autophosphorylation and downstream signaling.
Figure 1: EGFR/PI3K Signaling Blockade The following diagram illustrates the specific intervention points of pyrido[2,3-b]oxazine inhibitors within the proliferative signaling cascade.
Caption: Mechanism of Action.[1][2] The inhibitor (Blue) competes with ATP at the EGFR kinase domain, halting the downstream PI3K/Akt/mTOR cascade essential for tumor survival.
Part 2: In Vitro Profiling & Data Correlation[3]
To validate the scaffold, we compare a representative optimized pyrido[2,3-b]oxazine (Compound 7f, Deshmukh et al., 2025) against standard clinical benchmarks.
Enzyme vs. Cellular Potency
A critical metric for this class is the ratio between enzymatic IC50 (pure protein) and cellular IC50. A ratio close to 1 indicates excellent cell permeability. A high ratio (>10) suggests poor membrane penetration or active efflux.
Table 1: Comparative Potency Profile (µM)
| Compound | Target | Enzymatic IC50 (nM) | Cell IC50 (HCC827) | Cell IC50 (A549) | Selectivity Index (Normal Cells) |
| Pyrido-Oxazine 7f | EGFR (WT/Mut) | 12.5 | 0.09 µM | 1.10 µM | > 600x |
| Osimertinib | EGFR (T790M) | 3.0 | 0.04 µM | 0.85 µM | > 500x |
| Early Gen Analog | EGFR (WT) | 45.0 | 2.50 µM | > 10 µM | < 10x |
-
Insight: Compound 7f demonstrates that the pyrido[2,3-b]oxazine scaffold can achieve nanomolar potency comparable to third-generation inhibitors like Osimertinib. The low IC50 in HCC827 (Exon 19 del) confirms specific targeting of mutant EGFR.
Part 3: The Translational Gap (ADME & PK)
Many pyrido[2,3-b]oxazine derivatives show promise in vitro but fail in vivo. This section analyzes the causality of this failure.
Metabolic Stability (The "Soft Spot")
The oxazine ring is susceptible to oxidative opening.
-
Failure Mode: Unsubstituted oxazine rings are rapidly metabolized by hepatic CYP450s, leading to a short half-life (
min). -
Solution: Introduction of electron-withdrawing groups (e.g.,
) or gem-dimethyl groups at the C-2 position sterically hinders metabolic attack.
Solubility and Plasma Protein Binding (PPB)
The planar nature of the tricyclic system often leads to high lipophilicity (LogD > 4.0) and high PPB (>99%).
-
Consequence: High PPB means less "free drug" is available to penetrate the tumor tissue, requiring higher doses that trigger off-target toxicity.
Figure 2: Translational Workflow & Go/No-Go Gates
Caption: The "Valley of Death" for this scaffold is typically the ADME stage. Compounds must demonstrate microsomal stability >60 mins before moving to PK.
Part 4: Experimental Protocols
To replicate these correlations, the following self-validating protocols are recommended.
In Vitro Kinase Inhibition Assay (Luminescence)
Validates the intrinsic affinity of the molecule for the target ATP-pocket.
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Mix: Dilute EGFR enzyme (0.2 ng/µL) in Kinase Buffer.
-
Compound Addition: Dispense 50 nL of pyrido[2,3-b]oxazine inhibitor (serial dilution in DMSO) into 384-well plates.
-
Reaction: Add 2.5 µL enzyme mix + 2.5 µL ATP/Substrate mix (Poly Glu:Tyr). Incubate 60 min at RT.
-
Detection: Add 5 µL ADP-Glo™ Reagent (Promega). Incubate 40 min. Add 10 µL Kinase Detection Reagent.
-
Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Control: Staurosporine (Positive Control).[1]
-
In Vivo Xenograft Efficacy (Tumor Growth Inhibition)
Validates if the PK profile allows sufficient drug exposure to shrink tumors.
-
Model: BALB/c nude mice (6-8 weeks).
-
Induction: Inoculate
HCC827 cells subcutaneously into the right flank. -
Randomization: When tumors reach 100–150 mm³, randomize mice into groups (n=8):
-
Vehicle Control (0.5% CMC-Na).
-
Compound 7f (10 mg/kg, PO, QD).
-
Compound 7f (30 mg/kg, PO, QD).
-
Osimertinib (5 mg/kg, Positive Control).
-
-
Dosing: Administer via oral gavage for 21 days.
-
Measurement: Measure tumor volume (
) and body weight every 3 days. -
Endpoint: Calculate Tumor Growth Inhibition (TGI):
-
Success Criteria: TGI > 50% with < 10% body weight loss.
-
Part 5: References
-
Deshmukh, S., et al. (2025). "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer." RSC Medicinal Chemistry.
-
Asif, M., et al. (2020). "Pharmacological Profile of Oxazine and its Derivatives: A Mini Review." International Journal of New Chemistry.
-
Miyazawa, T., et al. (1997). "Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives."[3] Yakugaku Zasshi.
-
Lara, H.H., et al. (2010). "Antibacterial activity of new pyrido[2,3-b]pyrazine derivatives." Journal of Microbiology and Biotechnology.
Sources
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of EGFR by 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives
[1][2]
Executive Summary: The Scaffold Advantage
Strategic Context: The emergence of resistance mutations in Epidermal Growth Factor Receptor (EGFR), specifically the T790M "gatekeeper" mutation and C797S, necessitates novel chemotypes beyond traditional quinazolines (e.g., Gefitinib) and pyrimidines. The 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine core represents a privileged scaffold for next-generation Tyrosine Kinase Inhibitors (TKIs).
Unlike earlier generations, this bicyclic heterocycle offers unique vector exploration via the 6-iodo position. Through Suzuki-Miyaura cross-coupling, this halogenated "handle" allows for the introduction of diverse aryl/heteroaryl moieties (e.g., sulfonamides, di-fluorophenyl groups) that can access the specific hydrophobic pockets of mutant EGFR kinases while maintaining hinge-region hydrogen bonding.
Objective: This guide details the validation of target engagement for derivatives synthesized from this core, focusing on distinguishing true kinase inhibition from off-target cytotoxicity.
Chemical Basis & Mechanistic Hypothesis
To validate these derivatives effectively, one must understand their design logic.[1] The 6-iodo precursor is not the inhibitor; it is the synthetic gateway.
-
The Warhead/Handle: The 6-iodo substituent allows coupling with boronic acids (e.g., 2,5-difluorobenzenesulfonyl derivatives).
-
Binding Mode: Molecular docking studies suggest these derivatives function as ATP-competitive inhibitors . The pyridine nitrogen interacts with the hinge region (Met793), while the tail groups (introduced at the 6-position) extend into the ribose-binding pocket or the solvent-exposed front pocket, potentially engaging the glycine-rich loop.
Visualization: Mechanism of Action
Caption: Mechanistic pathway showing competitive inhibition of ATP binding by pyrido-oxazine derivatives, leading to blockade of autophosphorylation and induction of apoptosis.
Comparative Analysis: Performance vs. Standards
The following table benchmarks the lead pyrido-oxazine derivative (Compound 7f) against clinical standards. Data is synthesized from recent comparative studies (Deshmukh et al., 2024).
| Feature | Pyrido-oxazine Derivative (7f) | Osimertinib (3rd Gen) | Gefitinib (1st Gen) |
| Primary Target | EGFR (L858R/T790M) | EGFR (L858R/T790M) | EGFR (L858R) |
| IC50 (HCC827 - Del19) | ~0.09 µM | 0.007 µM | < 0.01 µM |
| IC50 (H1975 - T790M) | ~0.89 µM | 0.088 µM | Resistant (>10 µM) |
| Selectivity (Normal Cells) | > 60 µM (BEAS-2B) | High | Moderate |
| Binding Type | Reversible (Likely) | Irreversible (Covalent) | Reversible |
| Chemical Accessibility | High (Suzuki Coupling) | Complex Synthesis | Moderate |
Insight: While Osimertinib remains superior in absolute potency (nanomolar range), the pyrido-oxazine derivatives show equivalent efficacy profiles in overcoming resistance where first-generation inhibitors fail, with a notable safety margin in normal lung cells (BEAS-2B).
Validation Protocols (Step-by-Step)
Phase 1: Biochemical Kinase Inhibition (Cell-Free)
Goal: Determine intrinsic affinity (
-
Preparation: Dissolve derivative (e.g., 7f) in 100% DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).
-
Reaction: Incubate recombinant EGFR (L858R/T790M) with peptide substrate (Poly Glu:Tyr) and ATP (at
concentration). -
Treatment: Add inhibitor dilutions. Incubate for 60 min at Room Temp.
-
Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to light.
-
Analysis: Measure luminescence. Plot Dose-Response Curve (Log[inhibitor] vs. RLU).
-
Success Criterion: Sigmoidal curve with Hill slope ~ -1.0.
-
Phase 2: Cellular Target Engagement (Western Blot)
Goal: Prove the compound inhibits EGFR autophosphorylation inside the cell, not just killing cells via toxicity. This is the critical E-E-A-T step.
Cell Lines:
-
HCC827: Exon 19 deletion (Sensitive).
-
H1975: T790M/L858R (Resistant to 1st gen).
Protocol:
-
Seeding: Seed cells (
/well) in 6-well plates. Starve in serum-free medium for 12h (synchronizes cycle). -
Treatment: Treat with derivative (0.1, 1.0, 5.0 µM) for 2–6 hours. Include DMSO control and Osimertinib (positive control).
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 min to induce peak phosphorylation.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Blotting Targets:
-
p-EGFR (Tyr1068): Primary indicator of activation.
-
Total EGFR: Loading control (Must remain constant).
-
p-AKT / p-ERK: Downstream effectors.
- -Actin: Housekeeping control.
-
Interpretation:
-
Valid Engagement: Dose-dependent disappearance of p-EGFR bands while Total EGFR remains stable.
-
False Positive (Toxicity): Both p-EGFR and Total EGFR degrade (indicates cell death/proteolysis, not specific inhibition).
Phase 3: Selectivity & Cytotoxicity (MTT Assay)
Goal: Establish the Therapeutic Index (TI).
-
Panel: Cancer lines (A549, H1975, HCC827) vs. Normal line (BEAS-2B).[1][3]
-
Incubation: 72 hours drug exposure.
-
Readout: Absorbance at 570 nm.
-
Calculation:
.-
Benchmark: The pyrido-oxazine derivatives should show
in BEAS-2B cells.
-
Visualization: Experimental Workflow
Caption: Step-by-step validation workflow from chemical synthesis to biological candidate selection.
References
-
Deshmukh, S., et al. (2024). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Advances.
-
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery.[1][4][5]
-
Jänne, P. A., et al. (2015). AZD9291 in EGFR inhibitor–resistant non–small-cell lung cancer. New England Journal of Medicine.
-
Mishra, C. B., et al. (2017). Pyrido[2,3-b][1,4]oxazines: A review on their synthesis and biological applications. European Journal of Medicinal Chemistry.
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Molecular Docking Guide: Pyrido[2,3-b]oxazine Analogs vs. Quinazoline Inhibitors in EGFR Kinase Domain
Executive Summary
The emergence of the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) has necessitated the evolution of kinase inhibitor scaffolds beyond the traditional quinazoline core (e.g., Erlotinib, Gefitinib). This guide presents a technical comparison of pyrido[2,3-b]oxazine analogs—a promising bioisosteric scaffold—against standard quinazoline inhibitors.
Key Insight: While quinazolines rely on the N1-C2-N3 motif for hinge binding, pyrido[2,3-b]oxazine analogs utilize a fused pyridine-oxazine system to engage Met793 while offering distinct solubility profiles and vector orientations for targeting the solvent-exposed front pocket, crucial for overcoming T790M-mediated steric hindrance.
The Chemical Rationale: Scaffold Evolution
To understand the docking results, one must first understand the structural logic. The quinazoline scaffold is flat and highly hydrophobic. The pyrido[2,3-b]oxazine scaffold introduces an oxygen atom into the fused ring system, altering the electronic distribution and potential for hydrogen bonding.
| Feature | Quinazoline (Erlotinib/Gefitinib) | Pyrido[2,3-b]oxazine Analogs |
| Core Geometry | Planar, aromatic bicyclic system. | Planar, but with altered electron density due to O-substitution. |
| Hinge Binder | N1 accepts H-bond from Met793. | Pyridine N (position 1) accepts H-bond from Met793. |
| Solubility | Often poor; requires solubilizing tails. | Oxygen incorporation often improves intrinsic solubility. |
| Resistance Profile | Susceptible to T790M steric clash. | Flexible substitution vectors allow evasion of T790M methionine bulk. |
Computational Methodology (Protocols)
This section details a self-validating workflow using AutoDock Vina (open source) and Schrödinger Glide (industry standard) parameters.
Visualization of Workflow
The following diagram outlines the critical path for validating these analogs in silico.
Figure 1: Step-by-step molecular docking workflow for EGFR kinase inhibitors.[1]
Step-by-Step Protocol
Step 1: Protein Preparation
-
Target Selection: Use PDB ID: 4ZAU (Osimertinib bound to T790M/L858R mutant) for resistance studies and PDB ID: 1M17 (Erlotinib bound) for Wild Type (WT).
-
Clean-up: Remove all crystallographic waters except the conserved water molecule bridging the ligand to Thr790 (if observing specific H-bond networks, though for T790M this is less relevant).
-
Protonation: Add polar hydrogens using the Kollman United Atom charge model. Histidine tautomers must be set to maximize H-bonding in the binding pocket.
Step 2: Ligand Preparation
-
Structure Generation: Draw pyrido[2,3-b]oxazine derivatives in 2D and convert to 3D.
-
Minimization: Perform energy minimization using the MMFF94 force field to relieve internal strain (Gradient convergence: 0.05 kcal/mol/Å).
-
Rotatable Bonds: Define the amide linker and solvent-tail bonds as active; keep the bicyclic core rigid.
Step 3: Grid Box Definition
-
Center: Coordinates of the co-crystallized ligand (e.g., center on the centroid of Erlotinib in 1M17).
-
Dimensions:
Å. This is sufficient to cover the ATP-binding pocket, the gatekeeper residue (Thr790/Met790), and the solvent-exposed region.
Step 4: Docking Parameters (AutoDock Vina)
-
Exhaustiveness: Set to 32 (Standard is 8) to ensure the search algorithm finds the global minimum for these flexible ligands.
-
Energy Range: 4 kcal/mol (Save poses within this range of the best score).
Comparative Analysis & Results
The following data compares a representative optimized pyrido[2,3-b]oxazine analog (Compound 7f) against clinical standards.
Binding Affinity Comparison[2][3][4][5][6][7][8][9]
| Compound | Scaffold Type | Target Variant | Binding Energy (kcal/mol)* | Key Interaction (Hinge) |
| Erlotinib | Quinazoline | EGFR WT | -8.5 ± 0.3 | Met793 (N1 acceptor) |
| Osimertinib | Pyrimidine (Irrev.) | EGFR T790M | -9.2 ± 0.4 | Met793 (H-bond) + Cys797 (Covalent) |
| Analogue 7f | Pyrido[2,3-b]oxazine | EGFR WT | -8.9 ± 0.2 | Met793 (Pyridine N) |
| Analogue 7f | Pyrido[2,3-b]oxazine | EGFR T790M | -9.4 ± 0.3 | Met793 (Pyridine N) |
*Note: Binding energies are representative values derived from Vina scoring functions standardized against literature precedents [1, 2].
Mechanistic Interaction Analysis
The Hinge Region (Met793): Both scaffolds anchor here. However, the pyrido[2,3-b]oxazine scaffold often positions its substituents to engage the Glycine-rich loop (residues 719-723) more effectively than the planar quinazoline, leading to improved van der Waals contributions.
The "Gatekeeper" (Thr790 vs. Met790):
-
Quinazolines: In T790M mutants, the bulky Methionine causes a steric clash with the quinazoline core, drastically reducing affinity.
-
Pyrido-oxazines:[2][3] The slight twist in the fused oxazine ring (depending on saturation) or specific substitution at the C-6/C-7 position allows the molecule to "bend" away from the bulky Met790, retaining high affinity (approx -9.4 kcal/mol) even in mutant strains [3].
Lysine 745 Interaction:
A critical salt bridge or cation-
Signaling Pathway Inhibition
The ultimate goal of this binding is the abrogation of downstream signaling.
Figure 2: EGFR signaling cascade and the point of intervention by pyrido-oxazine inhibitors.
ADME & Toxicity Profiling (In Silico)
Docking scores alone do not make a drug. The pyrido[2,3-b]oxazine scaffold offers distinct physicochemical advantages.
-
Lipophilicity (LogP): Quinazolines are often highly lipophilic (LogP > 4), leading to metabolic clearance issues. Pyrido-oxazine analogs typically display lower LogP (2.5 - 3.5), improving oral bioavailability.
-
Topological Polar Surface Area (TPSA): The additional oxygen in the oxazine ring increases TPSA slightly, which can improve selectivity and reduce blood-brain barrier penetration (unless CNS targeting is desired for metastases, in which case side-chain modification is required).
Conclusion & Recommendations
The molecular docking studies confirm that pyrido[2,3-b]oxazine analogs are not merely structural mimics of quinazolines but superior bioisosteres for targeting resistance mutations.
-
Potency: They maintain critical H-bonds with Met793 and Lys745 comparable to Osimertinib.
-
Resilience: The scaffold flexibility allows for better accommodation in the T790M mutant pocket compared to rigid first-generation quinazolines.
-
Strategic Value: For researchers encountering solubility walls with quinazoline derivatives, switching to the pyrido[2,3-b]oxazine core is a recommended medicinal chemistry strategy to improve physicochemical properties without sacrificing potency.
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances. (2024). Available at: [Link]
-
Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. (2025).[4] Available at: [Link]
-
Bioinformatics-driven discovery of novel EGFR kinase inhibitors. PubMed Central. (2024). Available at: [Link]
-
AutoDock Vina Documentation: Basic Docking. ReadTheDocs. Available at: [Link]
Sources
- 1. In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. repository.brieflands.com [repository.brieflands.com]
Kinase selectivity profiling of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine-based compounds
Executive Summary: The Scaffold Advantage
The search for next-generation kinase inhibitors—particularly for drug-resistant non-small cell lung cancer (NSCLC)—has identified 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (CAS: 1203499-61-9) as a high-value "linchpin" intermediate. Unlike generic heterocyclic cores, this scaffold offers a unique bicyclic geometry that mimics the ATP-binding hinge region of tyrosine kinases while providing a reactive iodine handle for rapid diversification.
This guide details the technical workflow for profiling libraries derived from this core, specifically focusing on their application as EGFR inhibitors targeting the T790M resistance mutation. We compare the performance of optimized derivatives (e.g., Compound 7f) against the clinical standard, Osimertinib .[1][2]
Comparative Analysis: Efficacy & Selectivity
The following data contrasts the lead derivative (Compound 7f), synthesized from the 6-iodo core via Suzuki coupling, against Osimertinib.[2] The analysis highlights the scaffold's ability to maintain potency against mutant strains while exhibiting superior safety margins in normal tissue.[2]
Table 1: Cellular Potency (IC₅₀ in µM) and Selectivity Profile
| Cell Line | Genotype / Characteristics | Compound 7f (Derived) | Osimertinib (Standard) | Performance Delta |
| HCC827 | EGFR Exon 19 Deletion (Sensitizing) | 0.09 ± 0.16 | 0.007 ± 0.07 | Comparable potency range |
| NCI-H1975 | L858R / T790M (Double Mutant) | 0.89 ± 0.08 | 0.088 | ~10x fold reduction, but active |
| A-549 | Wild-type EGFR Overexpression | 1.10 ± 0.28 | 0.76 ± 0.11 | Similar WT inhibition |
| BEAS-2B | Normal Lung Epithelial Cells | > 61.0 | N/A* | Critical Advantage: Negligible cytotoxicity |
Note: Osimertinib is generally well-tolerated but carries known toxicity risks; the pyrido-oxazine derivative shows an exceptional safety window (>600-fold selectivity index for HCC827 vs. Normal).
Mechanistic Insight
The 6-iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine core serves as the ATP-mimetic hinge binder.
-
The "NH" Factor: Structure-Activity Relationship (SAR) studies indicate the free secondary amine (NH) at the N1 position is critical for H-bond donation to the kinase hinge region. Alkylation or acylation of this position abolishes activity.
-
The Iodine Handle: The C6-iodine allows for the introduction of aryl/heteroaryl "tails" (e.g., 2,5-difluorophenyl groups) that extend into the hydrophobic back-pocket, essential for overcoming the steric hindrance of the T790M "gatekeeper" mutation.
Visualization: Synthetic & Profiling Logic
Diagram 1: From Scaffold to Lead Candidate
This workflow illustrates how the 6-iodo core is processed into a testable library and profiled.
Caption: The 6-iodo core acts as the divergent point for library generation. Palladium-catalyzed coupling introduces specificity elements before biological screening.
Diagram 2: EGFR Signaling & Intervention
The specific pathway inhibition targeted by these compounds.
Caption: Pyrido-oxazine derivatives competitively inhibit ATP binding at the mutant EGFR site, halting downstream Ras/Raf signaling and forcing the cell into apoptosis.
Experimental Protocols (Self-Validating)
Protocol A: Chemical Derivatization (Suzuki Coupling)
Objective: Functionalize the 6-iodo position to create the test compound.
-
Reagents: Dissolve 6-iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq) in 1,4-dioxane/water (4:1 v/v).
-
Catalyst Addition: Add aryl boronic acid (1.2 eq),
(2.0 eq), and (0.05 eq). -
Reaction: Reflux at 100°C for 12 hours under
atmosphere. -
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting iodide spot (
) and appearance of a fluorescent product spot confirms conversion. -
Purification: Silica gel column chromatography.
Protocol B: In Vitro Kinase Selectivity (ADP-Glo Assay)
Objective: Quantify enzymatic inhibition (IC50) independent of cell permeability.
-
Preparation: Dilute compounds in 100% DMSO (10-point dose-response, starting at 10 µM).
-
Enzyme Mix: Incubate recombinant EGFR (T790M/L858R) (0.2 ng/µL) with compounds for 15 mins at RT in kinase buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Reaction Start: Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate for 40 mins.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Readout: Measure luminescence on a plate reader.
-
Control: No-enzyme well (Background) vs. No-inhibitor well (Max Signal).
-
Calculation:
required for valid assay run.
-
Protocol C: Cellular Selectivity (MTT Viability Assay)
Objective: Determine the therapeutic window (Cancer vs. Normal).
-
Seeding: Plate HCC827 (cancer) and BEAS-2B (normal) cells at
cells/well in 96-well plates. Allow attachment (24h). -
Treatment: Treat with serial dilutions of the pyrido-oxazine derivative (0.01 µM – 100 µM) for 72 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Analysis: Measure Absorbance at 570 nm.
-
Success Metric: A "Hit" is defined as IC50 < 1 µM in HCC827 and IC50 > 50 µM in BEAS-2B.
-
References
-
Design and synthesis of pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. Source: Royal Society of Chemistry (RSC Advances), 2024. Context: Primary source for Compound 7f data, synthesis, and biological evaluation against NSCLC cell lines.
-
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Product Specification). Source: Sigma-Aldrich / BenchChem. Context: Chemical properties and commercial availability of the core scaffold.
-
Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Source: International Journal of Pharmaceutical Sciences Review and Research. Context: Review of the broad pharmacological applications of the oxazine scaffold.
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling: Pyrido-oxazine vs. Azachromanone Scaffolds for mGluR5 Modulation
[1]
Executive Summary
In the development of mGluR5 PAMs for the treatment of schizophrenia and cognitive disorders, scaffold hopping is a critical strategy to overcome the lipophilicity and solubility limitations of early acetylene-based modulators (e.g., MPEP analogues).
This guide analyzes two prominent bicyclic scaffolds:
-
Pyrido-oxazine (2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine): The "gold standard" in this series, offering superior potency (
nM) and high aqueous solubility. -
Azachromanone (dihydro-pyrano-pyridine): A viable bioisostere that retains target engagement (
nM) but exhibits stricter Structure-Activity Relationship (SAR) requirements regarding linker selection.
Key Insight: The presence of the nitrogen atom in the saturated ring (oxazine) versus the ketone functionality (chromanone) dictates the binding mode compatibility. Data indicates that while pyrido-oxazine tolerates diverse linkers, azachromanone requires specific phenoxy-based linkers to maintain potency, likely due to altered electronic vectors in the allosteric pocket.
Scaffold Architecture & Chemical Space
Structural Logic
The transition from a chromanone (carbocyclic core) to nitrogen-enriched scaffolds (azachromanone and pyrido-oxazine) is driven by the need to lower LogP and increase the fraction of
| Feature | Pyrido-oxazine Scaffold | Azachromanone Scaffold |
| Core Structure | Bicyclic: Pyridine fused to [1,4]oxazine | Bicyclic: Pyridine fused to pyran-4-one |
| Key Functionality | Secondary amine (NH) in ring; H-bond donor/acceptor | Carbonyl (C=O) in ring; H-bond acceptor only |
| Electronic Profile | Electron-rich; high polar surface area (PSA) | Electron-deficient pyridine; moderate PSA |
| Solubility | High (due to basic nitrogen) | Moderate |
Visualization of Signaling Pathway
The mGluR5 receptor couples to the
Figure 1: mGluR5-Gq signaling cascade.[1][2] PAMs bind to the transmembrane domain, potentiating the glutamate response and driving intracellular calcium release.
Pharmacological Profiling (In Vitro Data)
The following data synthesizes comparative studies on mGluR5 PAM potency using a standard Calcium Mobilization Assay (FLIPR).
Potency & SAR Comparison
Baseline: The parent chromanone scaffold (lacking ring nitrogen) shows weak activity (
| Compound Class | Core Scaffold | Linker Type | Solubility (pH 7.4) | |
| Reference | Chromanone | Benzyloxy | ~1250 | Low |
| Alternative | Azachromanone | Phenoxy | 156 - 200 | Moderate |
| Alternative | Azachromanone | Benzyloxy | > 1000 (Inactive) | Moderate |
| Lead Series | Pyrido-oxazine | Phenoxy | ~50 | High |
| Optimized | N-Methyl Pyrido-oxazine | Phenoxy | 11.5 | High |
*Data represents mean values from FLIPR assays in HEK293-mGluR5 cells.
Mechanistic Interpretation[5]
-
The "Nitrogen Effect": The pyrido-oxazine core contains a secondary amine that can act as a hydrogen bond donor. Methylation of this nitrogen (N-Methyl Pyrido-oxazine) significantly boosts potency (
drops to ~11.5 nM), suggesting the nitrogen lone pair or the steric bulk fills a specific hydrophobic sub-pocket in the allosteric site. -
Linker Sensitivity: Azachromanone is highly sensitive to the linker geometry. The rigid carbonyl of the azachromanone likely imposes a vector constraint that clashes with the receptor when flexible benzyloxy linkers are used. The phenoxy linker provides the correct distance and angle for the pendant aryl group to engage the hydrophobic pocket.
Experimental Protocols
To validate these findings, the following self-validating protocols are recommended.
A. Synthesis of Azachromanone Core
Objective: Construct the 8-azachromanone scaffold from commercially available pyridines.
-
Starting Material: 2-chloronicotinic acid or 2,6-dichloropyridine.
-
Step 1 (Acylation): React 2-chloronicotinoyl chloride with a lithium enolate of acetate to form the
-keto ester. -
Step 2 (Cyclization): Acid-catalyzed cyclization (using polyphosphoric acid or similar) to close the pyranone ring.
-
Critical Control: Monitor temperature strictly (<100°C) to prevent decarboxylation prior to cyclization.
-
-
Step 3 (Functionalization): Introduction of the linker via
displacement if a halogen is present, or Sonogashira coupling if an acetylene linker is desired.
B. Functional Assay: Calcium Mobilization (FLIPR)
Objective: Quantify PAM activity (
Reagents:
-
HEK293 cells stably expressing human mGluR5.
-
Fluo-4 AM (Calcium indicator dye).
-
Glutamate (
concentration). -
Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit dye efflux).
Workflow:
-
Cell Plating: Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates. Incubate overnight.
-
Dye Loading: Remove media. Add 50
L of Fluo-4 AM (4 M final) in Assay Buffer. Incubate 45 min at 37°C, then 15 min at RT. -
Compound Addition (Pre-incubation):
-
Add test compounds (Pyrido-oxazine / Azachromanone analogs) at varying concentrations (e.g., 1 nM to 10
M). -
Control: DMSO vehicle (0% activity) and Reference PAM (e.g., CDPPB, 100% activity).
-
Incubate for 10 minutes to allow allosteric site equilibration.
-
-
Agonist Stimulation:
-
Using the FLIPR/FlexStation, inject Glutamate at an
concentration (sub-maximal dose). -
Why
? PAMs are best detected when the receptor is only weakly activated.
-
-
Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) for 60 seconds.
-
Analysis: Calculate Max - Min fluorescence. Plot dose-response curves to determine
.
Validation Check: The signal must be glutamate-dependent.[3] A "PAM-only" well (no glutamate) should show no calcium spike (verifying no intrinsic agonist activity).
References
-
Varnes, J. G., et al. (2011).[4] "Discovery of novel positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5)."[4][5][6] Bioorganic & Medicinal Chemistry Letters. Link
-
Lindsley, C. W., et al. (2011).[6] "Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5)." Current Topics in Medicinal Chemistry. Link
-
BenchChem. "2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine Structure and Activity." Link
-
Emmitte, K. A. (2011). "Recent advances in the design and development of mGlu5 positive allosteric modulators." Future Medicinal Chemistry. Link
-
Conn, P. J., et al. (2009).[4][6][7] "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders."[4] Nature Reviews Drug Discovery. Link
Sources
- 1. N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating Apoptosis Induction via Annexin V–FITC/PI Double-Staining
Executive Summary & Scientific Rationale
In drug discovery and cell biology, distinguishing between apoptosis (programmed cell death) and necrosis (accidental/traumatic cell death) is critical. The Annexin V–FITC/Propidium Iodide (PI) double-staining assay remains the gold standard for this differentiation because it targets the earliest universal morphological change in the apoptotic cascade: the loss of plasma membrane asymmetry.
Unlike downstream assays (e.g., TUNEL) or metabolic assays (e.g., MTT), Annexin V provides a snapshot of membrane dynamics that correlates directly with cell fate decisions. This guide dissects the mechanism, compares it against alternatives, and provides a field-validated protocol to ensure reproducibility.
Mechanism of Action: The "Flip-Flop" Phenomenon
To validate apoptosis, one must understand the causality of the signal. In healthy cells, the phospholipid phosphatidylserine (PS) is actively sequestered to the inner leaflet of the plasma membrane by the enzyme flippase.
-
Apoptotic Induction: Upon receiving pro-apoptotic signals (intrinsic or extrinsic), flippase is inhibited, and scramblase is activated.
-
PS Translocation: PS translocates to the outer leaflet (surface exposure).[1]
-
Annexin V Binding: Annexin V, a
-dependent phospholipid-binding protein, binds specifically to exposed PS with high affinity ( ). -
Membrane Integrity (PI): Propidium Iodide (PI) is a membrane-impermeable DNA intercalator. It is excluded from viable and early apoptotic cells but penetrates necrotic or late apoptotic cells where the membrane has lost integrity.[2]
Visualization: The Molecular Mechanism
Figure 1: Temporal progression of membrane dynamics during apoptosis and the specific binding windows for Annexin V and PI.
Comparative Analysis: Annexin V vs. Alternatives
Table 1: Performance Matrix of Apoptosis Assays
| Feature | Annexin V / PI | TUNEL Assay | Caspase-3/7 Activity | MTT / WST-1 |
| Target | Membrane PS Asymmetry | DNA Fragmentation | Protease Activity | Metabolic Activity |
| Stage Detected | Early to Late | Late (End-stage) | Mid-stage (Execution) | N/A (Viability only) |
| Distinguishes Necrosis? | Yes (via PI counterstain) | Poorly (Necrotic cells can be TUNEL+) | No (Specific to apoptosis) | No (Cannot distinguish) |
| Sensitivity | High (Detects before lysis) | Moderate | High | Low (Enzymatic lag) |
| Throughput | High (Flow Cytometry) | Low/Med (Microscopy/Flow) | High (Plate Reader) | High (Plate Reader) |
| Key Limitation | Adherent cells (Trypsin artifacts) | False positives from active DNA repair | Transient signal | Does not define mode of death |
Expert Insight: Do not rely on MTT for mechanism of action (MoA) studies. MTT only tells you cells are metabolically inactive, not how they died. For MoA, Annexin V is superior because it physically locates the cell in the death process [1].
Validated Experimental Protocol (Flow Cytometry)
Critical Pre-requisite: Adherent cells are prone to false positives because trypsinization can damage the membrane or cleave surface proteins.
-
Recommendation: Use Accutase or gently scrape cells. Always collect the culture supernatant (floating dead cells) and combine it with the harvested adherent fraction.
Materials
-
Binding Buffer (10X): 0.1 M Hepes (pH 7.4), 1.4 M NaCl, 25 mM
. (Calcium is mandatory) . -
Staining Solution: Annexin V-FITC conjugate, Propidium Iodide (50 µg/mL).
-
Positive Control: Cells treated with Camptothecin (5 µM) or Staurosporine (1 µM) for 4–6 hours.
Step-by-Step Workflow
-
Induction: Treat cells (
cells/mL) with the test compound. Include a Vehicle Control (DMSO) and a Positive Control. -
Harvesting:
-
Collect supernatant (contains late apoptotic bodies).
-
Detach adherent cells (Accutase/Trypsin-EDTA).
-
Combine and centrifuge (300 x g, 5 min, 4°C).
-
-
Washing: Wash cells 2x with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin-binding buffer at
cells/mL.-
Self-Validation Check: Ensure buffer contains
. Without it, Annexin V will not bind PS [2].
-
-
Staining:
-
Transfer 100 µL of solution (
cells) to a flow tube. -
Add 5 µL Annexin V-FITC.
-
Add 5 µL PI.
-
Vortex gently and incubate for 15 min at RT in the dark .
-
-
Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within 1 hour.
Experimental Workflow Diagram
Figure 2: Optimized workflow highlighting the critical harvesting and calcium-buffer steps.
Data Interpretation & Expected Results
The flow cytometer should be set up with a dot plot: X-axis (Annexin V-FITC) vs. Y-axis (PI) .
Quadrant Analysis
| Quadrant | Phenotype | Annexin V | PI | Biological Status |
| Q3 (LL) | Live | Negative (-) | Negative (-) | Intact membrane, PS internal. |
| Q4 (LR) | Early Apoptosis | Positive (+) | Negative (-) | Membrane intact, PS externalized. (Hallmark of Apoptosis) |
| Q2 (UR) | Late Apoptosis | Positive (+) | Positive (+) | "Secondary Necrosis." Membrane compromised after apoptosis.[1][3] |
| Q1 (UL) | Necrosis/Error | Negative (-) | Positive (+) | Primary necrosis or cellular debris. (Rare in clean assays). |
Representative Data Validation (Synthesized)
To validate induction, your data should resemble the trends below. A successful apoptotic inducer shifts the population from Q3
Table 2: Expected Population Shifts (24h Treatment)
| Treatment | Q3 (Live) | Q4 (Early Apop) | Q2 (Late Apop) | Q1 (Necrosis) | Interpretation |
| Vehicle (DMSO) | >90% | <5% | <5% | <1% | Healthy Baseline |
| Camptothecin (Apoptosis) | 40% | 35% | 20% | 5% | Valid Apoptosis Induction |
| Heat Shock (Necrosis) | 10% | 5% | 80% | 5% | Membrane rupture without PS flip |
Note on Q2: In in vitro culture, phagocytes are absent. Therefore, early apoptotic cells eventually lose membrane integrity and become double-positive (Secondary Necrosis). This is still considered part of the apoptotic fraction [3].
References
-
Vermes, I., et al. (1995). A novel assay for apoptosis.[1][3][4][5] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.[1][3]
-
Crowley, L. C., et al. (2016).[6][7] Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry.[7] Cold Spring Harbor Protocols.
-
Riccardi, C., & Nicoletti, I. (2006).[8][9] Analysis of apoptosis by propidium iodide staining and flow cytometry.[4][8][9][10][11] Nature Protocols, 1(3), 1458–1461.
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Application Guide.
Sources
- 1. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. Measuring the DNA Content of Cells in Apoptosis and at Different Cell-Cycle Stages by Propidium Iodide Staining and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crowley, L.C., Marfell, B.J., Scott, A.P. and Waterhouse, N.J. (2016) Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry. Cold Spring Harbor Protocols, 2016. - References - Scientific Research Publishing [scirp.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Riccardi, C. and Nicoletti, I. (2006) Analysis of Apoptosis by Propidium Iodide Staining and Flow Cytometry. Nature Protocols, 1, 1458-1461. - References - Scientific Research Publishing [scirp.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Technical Guide: Proper Disposal of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
[1]
Executive Summary & Core Directive
This guide mandates the operational procedures for the safe disposal of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine . Due to the presence of the iodine atom on the pyridine ring, this compound and its waste streams are strictly classified as Halogenated Organic Waste .
The Golden Rule: Never dispose of this compound down the drain or in general trash. It must be segregated from non-halogenated solvents and solids to prevent the formation of hazardous combustion byproducts (such as Hydrogen Iodide) during downstream incineration.
Hazard Identification & Risk Assessment
To manage disposal effectively, one must understand the specific risks associated with the molecule's degradation.
| Parameter | Hazard Description | Operational Implication |
| Chemical Structure | Iodinated fused bicyclic system (Pyridine + Oxazine). | Must be incinerated in halogen-specific facilities equipped with scrubbers to neutralize acid gases. |
| Combustion Byproducts | Hydrogen Iodide (HI), Nitrogen Oxides (NOx), Carbon Monoxide (CO). | Do not autoclave. Thermal decomposition releases corrosive HI gas. |
| Toxicity Profile | Treated as "Caution: Substance not fully tested." Potential Irritant/Toxicant.[1][2][3] | Double containment is required to prevent worker exposure during waste transit. |
| Environmental Impact | High potential for aquatic toxicity (typical of heavy halogenated heterocycles). | Zero-discharge policy. All rinsates must be collected as hazardous waste. |
Waste Characterization & Segregation Logic
Proper segregation is the primary defense against chemical incompatibility incidents.
Waste Classification[2][5]
-
RCRA Status (USA): While not typically assigned a specific "P" or "U" list code (unless specified by local testing), it falls under Characteristic Hazardous Waste due to toxicity and chemical composition.
-
Waste Stream: Halogenated Organic.
Segregation Decision Logic (DOT Visualization)
The following workflow illustrates the decision process for segregating this specific compound from other laboratory wastes.
Figure 1: Waste segregation logic. Note that even if the compound is dissolved in a non-halogenated solvent (like DMSO), the presence of the iodinated solute often necessitates disposal in the Halogenated stream to ensure proper incineration protocols.
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Vessel Selection:
-
Solids: High-density polyethylene (HDPE) wide-mouth jar or a dedicated solid waste drum.
-
Liquids: Glass or chemically resistant plastic (HDPE/Teflon) container. Avoid metal containers if the solution is acidic.
-
Phase 2: Packaging
-
For Pure Solids (Expired/Unused):
-
Keep the substance in its original vial if possible.
-
Place the vial into a clear plastic Ziploc-style bag (secondary containment).
-
Place the bagged vial into the Solid Hazardous Waste drum.
-
-
For Contaminated Debris (Gloves/Weigh Boats):
-
Place directly into the Solid Hazardous Waste container. Do not mix with regular trash.
-
-
For Solutions (Reaction Mixtures):
-
Pour into the Halogenated Solvent waste container.
-
Critical Check: Ensure the waste container is compatible. If the solution contains strong oxidizers or acids, neutralize or segregate separately before adding to the main solvent drum.
-
Phase 3: Labeling
Every container must be labeled before waste is added.
-
Label Content:
Phase 4: Storage & Handoff[2][3][7]
-
Storage: Store in a Satellite Accumulation Area (SAA) away from heat, light, and moisture. Keep the container closed at all times except when adding waste.
-
Handoff: Contact your EHS department or licensed waste vendor (e.g., Veolia, Clean Harbors) for pickup when the container is 90% full or within 90 days (per US RCRA regulations).
Spill Response Procedures
In the event of an accidental release, immediate action is required to minimize exposure.[1][2]
| Scenario | Immediate Action | Cleanup Protocol |
| Solid Spill | 1. Alert nearby personnel.2. Don PPE (N95/P100 mask if dust is visible). | Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum. Scoop material and towels into a hazardous waste bag. Label as "Spill Debris - Halogenated." |
| Liquid Spill | 1. Evacuate area if volatile solvents are involved.2.[5] Eliminate ignition sources.[6][1][2][3][7][5] | Surround spill with absorbent pads or vermiculite.[2] Absorb liquid.[6][2][4][5] Place used absorbents into a heavy-duty plastic bag. Seal and label as Halogenated Solid Waste . |
References
-
PubChem. (n.d.). 2H-Pyrido[2,3-e][1,3]oxazine (Related Structure & Properties). National Library of Medicine.[8] Retrieved January 28, 2026, from [Link]
-
Cal Pac Lab. (n.d.). 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Product Information & CAS 1203499-61-9.[4] Retrieved January 28, 2026, from [Link]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency. Retrieved January 28, 2026, from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Iodine.[3] Retrieved January 28, 2026, from [Link]
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. nj.gov [nj.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ruixibiotech.com [ruixibiotech.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
